Product packaging for 2-(3-Thienyl)pyridine(Cat. No.:CAS No. 21298-55-5)

2-(3-Thienyl)pyridine

Cat. No.: B1265745
CAS No.: 21298-55-5
M. Wt: 161.23 g/mol
InChI Key: MINKMXOCFYGGKA-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Frameworks in Chemical Science

Heterocyclic compounds are a vast and essential class of organic molecules that are fundamental to chemistry, biology, and materials science. openaccessjournals.com These compounds are characterized by a ring structure containing at least one atom other than carbon, known as a heteroatom. openaccessjournals.comijarsct.co.in Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these cyclic structures. ijarsct.co.in The presence of these heteroatoms imparts unique physical and chemical properties to the molecules, distinguishing them from their carbocyclic counterparts. openaccessjournals.comijarsct.co.in

The significance of heterocyclic frameworks is underscored by their prevalence in nature and their extensive use in various scientific and industrial applications. ijarsct.co.in They form the core structure of numerous natural products, including essential biomolecules like chlorophyll, heme, and many vitamins such as thiamin (vitamin B1), riboflavin (B1680620) (vitamin B2), and nicotinamide (B372718) (vitamin B3). ijarsct.co.in Furthermore, heterocyclic motifs are a cornerstone of medicinal chemistry, with over 90% of new drugs incorporating these structures. ijraset.com Their ability to interact with biological targets makes them invaluable in the development of therapeutic agents for a wide range of diseases. ijraset.comopenmedicinalchemistryjournal.com Beyond pharmaceuticals, heterocyclic compounds are crucial in the creation of agrochemicals, advanced materials like conducting polymers and organic semiconductors, and as catalysts in organic synthesis. openaccessjournals.comijarsct.co.in

Overview of 2-(3-Thienyl)pyridine as a Versatile Heterocycle

This compound is a heterocyclic organic compound that features a pyridine (B92270) ring linked to a thiophene (B33073) ring. ontosight.ai Specifically, the two aromatic rings are connected at the 2-position of the pyridine ring and the 3-position of the thiophene ring. ontosight.ai This unique arrangement of a six-membered nitrogen-containing ring and a five-membered sulfur-containing ring results in a molecule with distinct electronic and photophysical properties. ontosight.aichemimpex.com

The synthesis of this compound is commonly achieved through cross-coupling reactions. A typical method involves the reaction of a 2-halopyridine with a 3-thienylmetal reagent, such as 3-thienylboronic acid or 3-thienylzinc bromide, which is facilitated by a palladium catalyst. ontosight.ai This synthetic versatility allows for the creation of various derivatives, enabling researchers to fine-tune the molecule's properties for specific applications. The compound's planar structure and dual aromatic systems contribute to its interesting characteristics, including fluorescence, which is valuable in the development of optical materials and sensors. ontosight.ai

Physical and Chemical Properties of this compound
PropertyValue
Molecular FormulaC9H7NS
Molecular Weight161.23 g/mol
IUPAC Name2-(thiophen-3-yl)pyridine
CAS Number21298-55-5
AppearanceData not available in search results
Boiling PointData not available in search results
Melting PointData not available in search results

Broad Research Landscape and Potential Applications of this compound

The unique structural and electronic properties of this compound have made it a subject of considerable interest across various fields of chemical research. chemimpex.comchemimpex.com Its versatility as a building block has led to its exploration in materials science, medicinal chemistry, and catalysis. chemimpex.com

In materials science , this compound is recognized for its potential in the development of organic electronics. chemimpex.comchemimpex.com Its distinct electronic properties make it a valuable component in the synthesis of organic semiconductors and materials for photovoltaic devices. chemimpex.comchemimpex.com The ability of its derivatives to exhibit fluorescence also opens up possibilities for their use in optical materials and biosensors. ontosight.ai

The field of medicinal chemistry has also seen the exploration of this compound and its derivatives. ontosight.aichemimpex.com Research has been conducted on their potential as scaffolds in drug design, with studies investigating their antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I and II, enzymes crucial for DNA replication in cancer cells. nih.gov

In catalysis and coordination chemistry , this compound serves as a ligand for creating metal complexes. chemimpex.comchemimpex.com These complexes are studied for their catalytic activity and potential applications in sensor technology. chemimpex.com The pyridine nitrogen and thiophene sulfur atoms can coordinate with metal centers, leading to the formation of stable and reactive complexes that can catalyze various organic transformations. nih.govrsc.org

Summary of Research Applications for this compound
Field of ResearchSpecific Application/Area of Study
Materials ScienceOrganic semiconductors, Photovoltaic devices, Optical materials, Fluorescent probes. ontosight.aichemimpex.comchemimpex.com
Medicinal ChemistryAnticancer agents (e.g., topoisomerase inhibitors), Antimicrobial and anti-inflammatory research. ontosight.ainih.gov
CatalysisLigand for metal complexes in catalysis and sensor technology. chemimpex.comchemimpex.comrsc.org
Organic SynthesisIntermediate and building block for more complex heterocyclic compounds. chemimpex.comchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NS B1265745 2-(3-Thienyl)pyridine CAS No. 21298-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINKMXOCFYGGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175565
Record name 2-(3-Thienyl)pyridine
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Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21298-55-5
Record name 2-(3-Thienyl)pyridine
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Record name 2-(3-Thienyl)pyridine
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Record name 2-(3-Thienyl)pyridine
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Record name 2-(3-thienyl)pyridine
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Synthetic Methodologies for 2 3 Thienyl Pyridine and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, offering efficient and versatile methods for the formation of carbon-carbon bonds. The synthesis of 2-(3-thienyl)pyridine is well-suited to these techniques, which typically involve the reaction of a pyridine (B92270) derivative with a thiophene (B33073) derivative in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. For the synthesis of this compound, this typically involves the reaction of a halopyridine with a thienylboronic acid or its ester derivative. A common approach is the coupling of 2-bromopyridine with 3-thienylboronic acid.

The reaction is generally carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) salt like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine ligand. A base is required to activate the boronic acid, with common choices including potassium carbonate, sodium carbonate, or potassium phosphate. The choice of solvent can also be critical, with common options being toluene, dioxane, or a mixture of solvents with water.

A representative Suzuki-Miyaura coupling for the synthesis of this compound is presented in the table below.

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Yield (%)
2-Bromopyridine3-Thienylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100~85

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Other Transition Metal-Catalyzed Coupling Approaches

Beyond the Suzuki-Miyaura coupling, several other transition metal-catalyzed reactions are effective for the synthesis of this compound. These methods offer alternative routes that may be advantageous depending on the availability of starting materials and the desired functional group tolerance.

Stille Coupling: The Stille coupling utilizes an organotin compound as the coupling partner for an organohalide. In the context of this compound synthesis, this would involve the reaction of a halopyridine with a 3-stannylthiophene derivative, such as 3-(tributylstannyl)thiophene. The reaction is catalyzed by a palladium complex, often in the presence of a ligand and sometimes with a copper(I) co-catalyst. A key advantage of the Stille coupling is the stability and ease of handling of the organotin reagents.

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is generally more reactive than the corresponding organoboron or organotin compounds. The synthesis of this compound via Negishi coupling would involve the reaction of a halopyridine with a 3-thienylzinc halide. This method often proceeds under milder conditions and can be highly efficient.

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the nucleophilic partner. A 3-thienylsilane, such as 3-thienyltrimethoxysilane, can be coupled with a halopyridine in the presence of a palladium catalyst and a fluoride source, such as tetrabutylammonium fluoride (TBAF), which activates the organosilane.

A comparison of these alternative coupling methods is provided in the table below.

Coupling ReactionPyridine ReactantThiophene ReactantCatalyst SystemKey Additive
Stille2-Halopyridine3-(Tributylstannyl)thiophenePd(PPh₃)₄(Optional) Cu(I) salt
Negishi2-Halopyridine3-Thienylzinc halidePd(PPh₃)₄ or Ni catalystNone
Hiyama2-Halopyridine3-ThienyltrimethoxysilanePd(OAc)₂ / LigandFluoride source (e.g., TBAF)

Classical and Modern Cyclization Strategies

An alternative to forming the C-C bond between pre-existing pyridine and thiophene rings is to construct one of the heterocyclic rings onto the other. These cyclization strategies can provide access to a variety of substituted thienopyridine scaffolds.

Schiff Base Cyclization for Thienopyridine Scaffolds

Schiff base cyclization is a classical method for the synthesis of heterocyclic compounds. In the context of thienopyridines, this can involve the condensation of a thiophene derivative containing an aldehyde or ketone with an amine, followed by an acid-catalyzed cyclization. For example, the reaction of a 2-thiophenecarboxaldehyde with an aminoacetaldehyde dimethyl acetal can lead to the formation of a thieno[2,3-c]pyridine (B153571) scaffold after cyclization of the intermediate Schiff base. While this specific example leads to a different isomer, similar strategies can be envisioned for the synthesis of other thienopyridine isomers.

Intramolecular Cyclization Techniques

Modern synthetic methods often employ intramolecular cyclization reactions, which can be highly efficient and regioselective. For the synthesis of thienopyridine scaffolds, this could involve the cyclization of a substituted pyridine that has a tethered thiophene precursor, or vice versa.

One such approach is the cascade synthesis of thieno[2,3-b]pyridines from 3-cyano-2-(organylmethylthio)pyridines. In this method, a suitably substituted pyridine with a thioether at the 2-position and a cyano group at the 3-position can undergo intramolecular cyclization to form the fused thieno[2,3-b]pyridine (B153569) ring system. The reaction is typically promoted by a base.

Another strategy involves the intramolecular cyclization of alkynylheteroaromatic substrates. For instance, a pyridine derivative with an appropriately positioned alkyne and a tethered nitrile group can undergo a base-promoted cyclization to form a fused pyridothiophene structure.

Functionalization and Derivatization Routes

Once the this compound core has been synthesized, it can be further modified to introduce various functional groups, leading to a diverse range of derivatives. The reactivity of the pyridine and thiophene rings towards different reagents allows for selective functionalization.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically favor substitution at the 3-position of the pyridine ring. The thiophene ring, being more electron-rich, is more susceptible to electrophilic attack, which would be expected to occur at the positions ortho and para to the pyridine substituent.

Lithiation and Reaction with Electrophiles: Directed ortho-lithiation is a powerful tool for the functionalization of pyridine rings. In this compound, the pyridine nitrogen can direct the lithiation to the adjacent C-3 position. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce substituents at this position. Similarly, the thiophene ring can be lithiated, typically at the 2- or 5-position, followed by reaction with an electrophile.

C-H Activation: Direct C-H activation is a modern and atom-economical approach to functionalization. Transition metal catalysts can be used to selectively activate C-H bonds on either the pyridine or thiophene ring of this compound, allowing for the introduction of new C-C or C-heteroatom bonds. For example, palladium-catalyzed C-H arylation could be used to introduce an additional aryl group onto the thiophene ring.

Nitration of Thienylpyridine Derivatives

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring, which can then serve as a versatile intermediate for further functionalization, such as reduction to an amino group. The nitration of this compound presents a regioselectivity challenge due to the presence of two different aromatic rings with distinct electronic properties.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, and substitution, when it occurs, is typically directed to the 3- and 5-positions. abertay.ac.ukchemrxiv.org Harsh reaction conditions, such as the use of fuming sulfuric acid and nitric acid at elevated temperatures, are often required. abertay.ac.uk Conversely, the thiophene ring is more electron-rich and is readily substituted, with a strong preference for the α-positions (C2 and C5).

In the case of this compound, the pyridine ring deactivates the molecule towards electrophilic attack. However, the more nucleophilic thiophene ring is the preferred site of substitution. The nitration of pyridine itself is known to be a difficult reaction, often requiring high temperatures and yielding the 3-nitro product in low yields. nih.gov For thienylpyridine derivatives, the reaction conditions must be carefully controlled to achieve selective nitration on one of the rings. For instance, the nitration of some pyridine derivatives can be achieved using a mixture of nitric acid and sulfuric acid. nih.gov The introduction of activating groups on the pyridine ring can facilitate this transformation.

DerivativeReagents and ConditionsProductYield (%)Reference
2-diethylamino-6-methylpyridineH₂SO₄/HNO₃, 266-270K5-nitro-2-diethylamino-6-methylpyridineNot specified researchgate.net

This table illustrates the nitration of a substituted pyridine, providing a general context for the reaction conditions that might be adapted for thienylpyridine derivatives.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pyridines, particularly at the 2- and 4-positions, which are electronically deficient and can stabilize the negative charge of the Meisenheimer intermediate. stackexchange.comyoutube.com The presence of a good leaving group, such as a halogen, is typically required for this reaction to proceed efficiently.

In this compound derivatives, the pyridine ring is susceptible to nucleophilic attack. For example, 2-halopyridines can react with various nucleophiles, including thiolates, alkoxides, and amines, to yield the corresponding substituted products. sci-hub.se Microwave-assisted synthesis has been shown to significantly accelerate these reactions. sci-hub.se The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen. sci-hub.se

SubstrateNucleophileConditionsProductYield (%)Reference
2-IodopyridinePhSNaHMPA, ~100°C, 0.5-3 min (microwave)2-Phenylthiopyridine99 sci-hub.se
2-BromopyridineMeSNaHMPA, ~100°C, 3 min (microwave)2-Methylthiopyridine98 sci-hub.se
2-ChloropyridinePhCH₂OHNMP, ~150°C, 5 min (microwave)2-Benzyloxypyridine81 sci-hub.se

This table provides examples of nucleophilic substitution on simple halopyridines, which are foundational for understanding the reactivity of halogenated this compound derivatives.

Electrophilic Aromatic Substitution on the Thienyl Moiety

The thiophene ring is significantly more reactive towards electrophiles than the pyridine ring. Electrophilic substitution on the 3-substituted thiophene moiety of this compound is expected to occur preferentially at the C2 or C5 position of the thiophene ring, which are the most nucleophilic positions.

Halogenation is a common electrophilic aromatic substitution reaction. The bromination of pyridine itself requires harsh conditions, typically using bromine in fuming sulfuric acid, and yields mainly 3-bromopyridine. abertay.ac.uk In contrast, thiophene and its derivatives are much more readily halogenated. For this compound, selective halogenation of the thiophene ring can be achieved under milder conditions than those required for the pyridine ring. A method for the 3-selective halogenation of pyridines has been developed using a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for milder reaction conditions. chemrxiv.orgnih.govnsf.gov

SubstrateReagentConditionsProductSelectivityYield (%)Reference
2-PhenylpyridineNISrt, 5 min2-Phenyl-3-iodopyridine>20:192 nsf.gov
2-PhenylpyridineNBS-78°C, CH₂Cl₂2-Phenyl-3-bromopyridine>20:192 nsf.gov

This table illustrates a modern method for the selective halogenation of the pyridine ring, which could potentially be adapted for the thienyl moiety under different conditions.

Reduction Reactions for Amine Functionalization

The reduction of a nitro group to an amine is a crucial transformation in the synthesis of many biologically active compounds. This can be achieved using a variety of reducing agents. Catalytic hydrogenation is a widely used and efficient method for this purpose. sioc-journal.cncommonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C) and Raney nickel, with hydrogen gas as the reductant. commonorganicchemistry.com This method is generally clean and high-yielding.

Other reagents for nitro group reduction include metals in acidic media, such as iron or zinc in acetic acid, and tin(II) chloride. commonorganicchemistry.com These methods are often chemoselective, allowing for the reduction of a nitro group in the presence of other reducible functional groups. For nitro derivatives of this compound, these standard reduction methods are expected to be effective.

Catalyst/ReagentReductantSubstrate TypeProductKey FeaturesReference
Pd/CH₂Aromatic and aliphatic nitro compoundsPrimary aminesHigh efficiency, but can reduce other functional groups commonorganicchemistry.com
Raney NickelH₂Nitro compoundsPrimary aminesUseful for substrates sensitive to dehalogenation commonorganicchemistry.com
FeAcidic media (e.g., AcOH)Nitro compoundsPrimary aminesMild and chemoselective commonorganicchemistry.com
ZnAcidic media (e.g., AcOH)Nitro compoundsPrimary aminesMild and chemoselective commonorganicchemistry.com
SnCl₂-Nitro compoundsPrimary aminesMild and chemoselective commonorganicchemistry.com

This table summarizes common methods for the reduction of nitro groups to amines, which are applicable to nitro-2-(3-thienyl)pyridine derivatives.

Advanced Synthetic Approaches

Modern synthetic organic chemistry has provided powerful tools for the construction of complex heterocyclic systems like this compound. These advanced methods often offer greater efficiency, modularity, and access to a wider range of derivatives compared to more traditional approaches.

Three-Component Ring Transformation Reactions

Three-component reactions are highly efficient processes in which three different starting materials come together in a single operation to form a more complex product. The Gewald reaction is a well-known multi-component reaction for the synthesis of 2-aminothiophenes. wikipedia.orgresearchgate.netsemanticscholar.org This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The resulting 2-aminothiophene can be a versatile precursor for the synthesis of fused thienopyridine systems.

The synthesis of thieno[2,3-b]pyridines, which are isomers of this compound, has been achieved starting from 2-aminothiophenes. nih.govsciforum.netmdpi.com For example, the reaction of a 3-cyanopyridine-2(1H)-thione with a compound containing a halogen adjacent to an active methylene group can lead to the formation of a thieno[2,3-b]pyridine scaffold. abertay.ac.uk

Reactant 1Reactant 2Reactant 3BaseProductReference
Ketone/Aldehydeα-CyanoesterSulfurAmine (e.g., morpholine, diethylamine)2-Aminothiophene wikipedia.orgresearchgate.netsemanticscholar.org

This table outlines the general components of the Gewald reaction, a key three-component reaction for the synthesis of thiophene precursors to thienopyridines.

Grignard Reagent Additions and Functionalization

Grignard reagents are powerful carbon-based nucleophiles that are widely used for the formation of carbon-carbon bonds. In the context of this compound synthesis, Grignard reagents play a crucial role in cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent example, where an organoboron compound is coupled with an organohalide in the presence of a palladium catalyst. nih.govacs.orgorgsyn.orgclaremont.edu The synthesis of this compound can be efficiently achieved by the Suzuki coupling of 3-thienylboronic acid with a 2-halopyridine (e.g., 2-bromopyridine). nih.govorgsyn.org

Furthermore, Grignard reagents can be used for the direct functionalization of the pyridine ring. The reaction of a Grignard reagent with a pyridine N-oxide can lead to the introduction of a substituent at the 2-position. Additionally, the generation of pyridyne intermediates from halopyridines, followed by trapping with Grignard reagents, allows for the regioselective difunctionalization of the pyridine ring. nih.gov

Pyridine PrecursorBoronic Acid/EsterCatalystBaseProductYield (%)Reference
Pyridine-2-sulfonyl fluoride (PyFluor)2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄2-(2-Thienyl)pyridine (B1198823)89 nih.gov
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄2-Methyl-5-phenylpyridin-3-amine85 nih.gov

This table presents examples of Suzuki cross-coupling reactions for the synthesis of thienyl- and aryl-substituted pyridines, demonstrating the utility of this method for constructing the this compound scaffold.

Photochemical Radical Coupling Reactions

Photochemical methods, particularly those involving radical intermediates, present a powerful tool for the formation of carbon-carbon bonds. The synthesis of 3-heteroarylpyridines, including this compound, can be achieved through the photolysis of a suitable pyridine precursor in the presence of a five-membered aromatic heterocycle like thiophene. This approach offers a potentially general and straightforward preparation of these valuable compounds rsc.org.

One documented method involves the photolysis of 3-iodopyridine in the presence of thiophene. This reaction proceeds via a radical mechanism, leading to the formation of 3-heteroaryl derivatives of pyridine rsc.org. While specific details for the synthesis of this compound were not provided in the context of a broader study, the general principle suggests a viable synthetic route.

In a related context, visible-light-promoted protocols have been successfully employed for the synthesis of functionalized thieno[2,3-b]pyridines. For instance, the selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines in the presence of diorganyl diselenides is promoted by blue LED irradiation. This process involves the homolytic cleavage of the Se-Se bond to generate the reactive selenium species, highlighting the utility of visible light in promoting radical reactions for heterocycle synthesis tandfonline.com.

Furthermore, the functionalization of pyridines through pyridinyl radicals generated photochemically has been reported. This involves the single-electron reduction of pyridinium ions, which can then couple with other radical species acs.orgnih.gov. This novel mechanism allows for distinct positional selectivity in pyridine functionalization, diverging from classical Minisci-type reactions acs.orgnih.gov. While not a direct synthesis of this compound, this methodology showcases the potential of photochemical radical-radical cross-coupling for the formation of C-C bonds involving a pyridine ring.

A proposed mechanism for the photochemical synthesis of this compound could involve the following key steps:

Photoexcitation: A photosensitizer absorbs light and transfers energy to a precursor, or a precursor molecule directly absorbs light.

Radical Generation: Homolytic cleavage of a bond in a precursor molecule (e.g., a halogenated pyridine) generates a pyridyl radical. Concurrently, a thienyl radical can be generated from a suitable thiophene derivative.

Radical Coupling: The pyridyl and thienyl radicals combine to form the desired this compound product.

Detailed research findings on the direct photochemical radical coupling to form this compound are still emerging. However, the principles established in related photochemical reactions provide a strong foundation for the development of such synthetic strategies.

Regioselective C-H Bond Functionalization Strategies

Regioselective C-H bond functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of biaryl compounds, including this compound. This approach avoids the pre-functionalization of starting materials, which is often required in traditional cross-coupling reactions. The direct arylation of thiophenes with pyridine derivatives, or vice versa, is a key strategy in this context.

Palladium-catalyzed direct C-H arylation is a prominent method for this transformation. The reaction typically involves the coupling of an aryl halide with an unfunctionalized heterocycle in the presence of a palladium catalyst, a ligand, and a base core.ac.uk. For the synthesis of this compound, this could involve either the arylation of thiophene at the 3-position with a 2-halopyridine or the C-H functionalization of pyridine at the 2-position with a 3-halothiophene.

Research has demonstrated the feasibility of direct C-H arylation of thiophenes at both the C2 and C3 positions. The control of regioselectivity is a significant challenge, as heterocyclic substrates often contain multiple C-H bonds with similar reactivities researchgate.net. However, by carefully selecting the starting materials and optimizing reaction conditions, selective functionalization can be achieved. For instance, a palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophenes has been developed for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives nih.gov.

The direct arylation of thiophene derivatives with various aryl bromides, including heteroaryl bromides, has been studied extensively. Optimization of reaction conditions often involves screening different palladium sources, ligands, bases, and solvents core.ac.ukorganic-chemistry.org. For example, the use of a phosphine-free bis(alkoxo)palladium complex has been shown to be efficient for the direct C-H arylation of thiophenes at the C2 position with low catalyst loading organic-chemistry.org.

Continuous flow chemistry has also been applied to the direct arylation of thiophene derivatives, offering improved efficiency and scalability. By using a packed-bed reactor with a solid base, reliable methodologies for thiophene arylation in flow have been developed, achieving high yields within short residence times core.ac.ukunipd.it.

The table below summarizes representative conditions for the direct C-H arylation of thiophene derivatives, which can be adapted for the synthesis of this compound.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂P(tBu)₃Cs₂CO₃Toluene110- mdpi.com
Pd(OAc)₂PCy₃·HBF₄PivOH, K₂CO₃DMF100Good mdpi.com
Bis(alkoxo)palladium complexNoneK₂CO₃DMAc100Good to Excellent organic-chemistry.org
Pd(OAc)₂PCy₃·HBF₄K₂CO₃ (solid)DMA140up to 90 core.ac.uk
PdCl₂NoneK₂CO₃ChCl/Gly (1:2)-- acs.org
Pd(OAc)₂None---Good researchgate.net

This table presents a summary of conditions from various studies on direct arylation of thiophenes and may require optimization for the specific synthesis of this compound.

Furthermore, rhodium N-heterocyclic carbene catalysts have been investigated for the selective C-H bond functionalization of 2-(2-thienyl)pyridine, indicating the potential for such catalytic systems in the functionalization of related isomers like this compound jst.go.jp. The functionalization of the pyridine ring itself via C-H activation is also a well-explored area, with methods for regioselective functionalization at the 2, 3, and 4-positions being developed eurekaselect.com. These strategies could potentially be applied to the direct thienylation of a pyridine C-H bond.

Coordination Chemistry and Ligand Applications of 2 3 Thienyl Pyridine

Ligand Design and Binding Modes

The manner in which 2-(3-thienyl)pyridine binds to a metal center is fundamental to the structure and properties of the resulting complex. Its coordination behavior is primarily dictated by the nitrogen atom of the pyridine (B92270) ring and the potential, though often limited, involvement of the thiophene (B33073) moiety.

This compound typically functions as a monodentate ligand, coordinating to metal ions through the lone pair of electrons on the pyridine nitrogen atom. This is the most common and electronically favored mode of coordination. In complexes with ligands like 3-pyridine aldoxime, coordination with Zn(II) occurs exclusively through the pyridyl nitrogen, with other potential donor groups on the ligand remaining uncoordinated. nih.gov

Bidentate coordination involving the this compound framework is generally observed in derivative forms of the ligand, where an additional donor atom is synthetically introduced. For instance, in complexes of Cu(II), Zn(II), and Co(II) with N-(pyridyl)-3-thienylalkyl-carboxamide ligands, bidentate chelation occurs through the pyridine nitrogen and the carbonyl oxygen of the amide group. nih.gov This N,O-bidentate mode is crucial for the formation of stable chelate rings.

A significant aspect of the coordination chemistry of thienylpyridines is the potential participation of the thiophene sulfur atom. For the 2-(2-thienyl)pyridine (B1198823) isomer, N,S-bidentate chelation is common. However, in the case of this compound, the involvement of the thiophene sulfur in coordination is sterically and electronically less favorable.

Studies on carboxamide derivatives of 3-thienyl pyridine have shown that the thiophene ring remains uncoordinated, as confirmed by infrared spectroscopy. nih.gov More definitive evidence comes from comparative studies on cobalt(II) complexes used in ethylene (B1197577) oligomerization. acs.org Density Functional Theory (DFT) calculations suggest that only the thien-2-yl ring isomer allows for the coordination of the sulfur atom to the cobalt center in the catalytically active species, whereas the 3-thienyl sulfur does not. acs.org This non-coordinating nature of the 3-thienyl sulfur is a key feature distinguishing its chemistry from that of its 2-thienyl counterpart, often leading to different structures and reactivity in the resulting metal complexes. acs.org However, the thiophene ring can be involved in coordination through C-H bond activation (cyclometalation), forming a direct metal-carbon bond, which is a distinct binding mode from sulfur coordination.

Synthesis and Characterization of Metal Complexes

The unique binding characteristics of this compound and its derivatives have been utilized to synthesize a range of metal complexes with interesting structural and physical properties.

The reaction of this compound (also referred to as 2,3'-thienylpyridine) with palladium(II) acetate (B1210297) leads to the formation of di-μ-acetate bridged dimeric complexes. aip.org In these structures, the ligand undergoes cyclometalation, where a C-H bond on the thiophene ring is activated to form a direct Pd-C bond. aip.org NMR and crystallographic data have shown that the ligand can coordinate to the Palladium(II) center in different ways, forming linkage isomers through C-H activation at either the C2 or C4 position of the thiophene ring. aip.org

While research on cyclometalated Platinum(II) complexes has extensively focused on the 2-(2'-thienyl)pyridine isomer, the general reactivity pattern involves similar C-H activation to form stable Pt-C bonds. scispace.comnih.gov For example, photochemically induced cyclometalation is a known route to produce such complexes. nih.gov

Table 1: Selected Palladium(II) Complexes with this compound

Complex FormulaLigandMetal CenterKey Features
[Pd(C^N)(μ-O2CCH3)]2This compoundPalladium(II)Cyclometalated, di-μ-acetate bridged dimer; exists as syn and anti isomers. aip.org
cis-[Pd(2,3′thpy)2]This compoundPalladium(II)Synthesized via double C–H bond activation. aip.org

This compound has been successfully used to create highly phosphorescent cyclometalated Iridium(III) complexes. koreascience.kr These are of significant interest for applications in organic light-emitting diodes (OLEDs). Both homoleptic and heteroleptic complexes have been synthesized and characterized. koreascience.kr

The homoleptic complex, tris[this compound]iridium(III) (Ir(3thpy)3), and the heteroleptic complex, bis2-(3-thienyl)pyridineiridium(III) ([Ir(3thpy)2(acac)]), exhibit strong luminescence. koreascience.kr The heteroleptic complex, in particular, shows yellow light emission and has been identified as a promising material for use as a dopant in OLED fabrication. koreascience.kr

Table 2: Selected Iridium(III) Cyclometalated Complexes with this compound

Complex FormulaLigand(s)Metal CenterPhotophysical Properties
Ir(3thpy)3This compoundIridium(III)Quantum efficiency of 53%; green light emission. koreascience.kr
[Ir(3thpy)2(acac)]This compound, AcetylacetonateIridium(III)Yellow light emission (557 nm in solid state). koreascience.kr

The coordination chemistry of this compound with first-row transition metals like copper, zinc, and cobalt has been primarily explored using derivatized ligands. In a series of complexes with N-(pyridyl)-3-thienylalkyl-carboxamide ligands, the metal centers are coordinated by the pyridine nitrogen and the amide carbonyl oxygen. nih.gov X-ray crystallography of these complexes revealed distorted square pyramidal or tetragonally distorted octahedral geometries for Cu(II) and Zn(II), while the Co(II) complex adopted a tetrahedral geometry. nih.gov

In related thiosemicarbazone derivatives of 6-(3-thienyl)pyridine, copper(II) complexes are formed where the ligand acts in a tridentate fashion, coordinating through the pyridine nitrogen, the azomethine nitrogen, and the thiolate sulfur. aip.orgaip.org Studies on zinc(II) complexes with pyridine-based ligands also show coordination primarily through the nitrogen donors, forming mononuclear or dinuclear structures depending on the specific ligand and reaction conditions. nih.gov For cobalt(II), the choice of the thienylpyridine isomer (2-thienyl vs. 3-thienyl) in iminopyridine ligands dramatically impacts catalytic activity, a difference attributed to the non-coordinating ability of the 3-thienyl sulfur atom. acs.org

Table 3: Selected Cu(II), Zn(II), and Co(II) Complexes with this compound Derivatives

Complex TypeLigand DerivativeMetal CenterObserved Geometry
Cu(L)2(H2O)22N-(2-pyridylmethyl)-3-thenylcarboxamideCopper(II)Tetragonally distorted octahedral nih.gov
Zn(L)2(H2O)22N-(2-pyridylmethyl)-3-thenylcarboxamideZinc(II)Tetragonally distorted octahedral nih.gov
[Co(L)Cl2]N-(2-methylpyridyl)-3-thenylcarboxamideCobalt(II)Distorted tetrahedral nih.gov
[Cu(L)Cl]Cl·H2O6-(3-thienyl)pyridine-2-thiosemicarbazoneCopper(II)Square planar aip.org

Silver(I) Complexes and Supramolecular Assembly

The ability of multidentate organic ligands to form intricate coordination networks with metal ions is a cornerstone of supramolecular chemistry. Silver(I) ions are particularly favored in the construction of these architectures due to their flexible coordination geometry. While specific studies on the supramolecular assembly of silver(I) with this compound are not extensively documented, the behavior of related thienyl-containing ligands provides significant insights into the potential structures.

Research on bis(thienyl)quinoxaline ligands complexed with silver(I) nitrate (B79036) has shown that the metal ion preferentially coordinates to the nitrogen atoms of the quinoxaline (B1680401) rings. chemrxiv.orgscilit.com In these complexes, the thienyl rings did not participate in direct N,S-bidentate coordination. chemrxiv.orgscilit.com Instead, the supramolecular structure is influenced by factors such as π-π stacking interactions between the aromatic rings and weak coordination of the counter-anion (e.g., nitrate) to the silver center. chemrxiv.org For instance, in a bis(2,3-dithien-3'-ylquinoxaline-N-)-(nitrito-O)-silver(I) complex, the silver ion is coordinated to the nitrogen atoms of two quinoxaline ligands and one oxygen atom of a nitrate anion, resulting in a distorted linear geometry. chemrxiv.org

Catalytic Applications of Metal-2-(3-Thienyl)pyridine Complexes

The electronic properties of the this compound ligand are of significant interest in the field of catalysis. The position of the sulfur atom in the thienyl ring relative to the coordinating nitrogen atom can have a profound impact on the activity and selectivity of metal complexes in catalytic reactions, particularly in the oligomerization and polymerization of ethylene.

Ethylene Oligomerization and Polymerization

Iron and cobalt complexes featuring pyridine-based ligands have emerged as highly active catalysts for ethylene oligomerization and polymerization. mdpi.comdntb.gov.uaresearchgate.net The catalytic performance of these systems can be finely tuned by modifying the steric and electronic properties of the ligand framework. While direct catalytic data for this compound complexes in this context is limited, extensive research on closely related 6-(thienyl)-2-(imino)pyridine cobalt(II) complexes provides a clear illustration of the potential applications. unam.mxacs.org

These cobalt complexes, when activated with methylaluminoxane (B55162) (MAO), become active for ethylene conversion. unam.mxacs.org The nature of the product, whether it be short-chain α-olefins (oligomerization) or polyethylene (B3416737) (polymerization), is strongly dependent on the substitution pattern of the ligand, particularly the position of the sulfur atom in the thienyl ring.

Influence of Thienyl Sulfur Atom Position on Catalytic Activity

A key finding in the study of 6-(thienyl)-2-(imino)pyridine cobalt(II) catalysts is the dramatic effect of the thienyl sulfur atom's position on the reaction outcome. unam.mxacs.org When the sulfur atom is in the 2-position of the thienyl ring, the cobalt catalyst, upon activation with MAO, primarily produces a range of linear α-olefins from C4 to C14, following a Schulz-Flory distribution. unam.mxacs.org In stark contrast, when the sulfur atom is moved to the 3-position, as in a derivative of this compound, the catalytic selectivity shifts almost exclusively to the production of 1-butene. unam.mxacs.org

This regiochemical effect is attributed to the ability of the thien-2-yl sulfur to participate in hemilabile coordination to the cobalt center in the activated species, which is not possible for the thien-3-yl group due to steric constraints. unam.mxacs.org This difference in coordination behavior directly influences the mechanism of ethylene insertion and chain termination, leading to the observed divergence in product distribution.

Catalytic Activity of Cobalt(II) Complexes in Ethylene Oligomerization

ComplexThienyl Substituent PositionProduct DistributionSelectivity for 1-Butene (%)Reference
Co(II)-[6-(2-thienyl)-2-(imino)pyridine]2C4-C14 α-olefinsVaries unam.mxacs.org
Co(II)-[6-(3-thienyl)-2-(imino)pyridine]3Primarily 1-Butene>95 unam.mxacs.org

Spin State Changes and Activation Mechanisms in Catalysis

The activation of these cobalt(II) precatalysts with MAO is accompanied by a change in the spin state of the metal center. unam.mxacs.org The initial cobalt(II) complexes are typically in a high-spin tetrahedral state. unam.mxacs.org However, upon activation, in-situ Electron Paramagnetic Resonance (EPR) spectroscopy experiments have shown the formation of low-spin cobalt(II) species. unam.mxacs.org This spin state change is a crucial step in the formation of the catalytically active species.

The transition from a high-spin to a low-spin state can significantly impact the reactivity of the metal center, influencing substrate binding, insertion, and chain transfer steps. chemrxiv.org In the context of iron and cobalt catalysts for ethylene polymerization, the spin state of the active species is a key determinant of catalytic activity and product characteristics. chemrxiv.org Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand these activation mechanisms and the role of the ligand in stabilizing different spin states. unam.mxacs.org For the 6-(thienyl)-2-(imino)pyridine cobalt catalysts, DFT calculations suggest that only the thien-2-yl group can coordinate to the cobalt center in the MAO-activated system, which correlates with the observed differences in catalytic behavior. unam.mxacs.org This highlights the intricate relationship between ligand structure, metal spin state, and catalytic performance.

Medicinal Chemistry and Biological Activity of 2 3 Thienyl Pyridine Derivatives

Antimicrobial Properties

Derivatives of the 2-(3-thienyl)pyridine scaffold have demonstrated notable antimicrobial properties, with studies revealing their potential against various bacterial and fungal strains. rsc.org

Antibacterial Activities

Thienopyridine derivatives, which are structurally related to this compound, have shown efficacy against both Gram-positive and Gram-negative bacteria. rsc.org For instance, certain thieno[2,3-b]pyridine (B153569) derivatives have exhibited significant antibacterial activity, particularly against Gram-negative strains like Escherichia coli. researchgate.net Some of these compounds have been found to inhibit E. coli topoisomerase II (DNA gyrase and topoisomerase IV) enzymes, suggesting a clear mechanism for their antibacterial action. researchgate.net Docking studies have also suggested that 3-aminothieno[2,3-b]pyridine derivatives could be effective against Bacillus anthracis. asianpubs.org

Specific examples of antibacterial activity include:

Thieno[2,3-b]pyridines: Showed potent dual inhibition of DNA gyrase and topoisomerase IV in E. coli. researchgate.net

2-((4-(Benzo[d] researchgate.netdioxol-5-yl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetamide: Demonstrated low minimum inhibitory concentrations (MIC) against Staphylococcus aureus, Escherichia coli, and Streptococcus mutans. researchgate.net

Thiourea derivatives incorporating thieno[2,3-b]pyridine: Exhibited excellent activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Antibacterial Activity of this compound Derivatives

Compound ClassBacterial Strain(s)Observed ActivityReference
Thieno[2,3-b]pyridinesEscherichia coli (Gram-negative)Potent dual inhibition of DNA gyrase and topoisomerase IV. researchgate.net
2-((4-(Benzo[d] researchgate.netdioxol-5-yl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetamideStaphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Streptococcus mutans (Gram-positive)Low Minimum Inhibitory Concentrations (MIC). researchgate.net
Thiourea derivatives with thieno[2,3-b]pyridineGram-positive and Gram-negative bacteriaExcellent antimicrobial activity. researchgate.net
3-Aminothieno[2,3-b]pyridine derivativesBacillus anthracisPotential activity suggested by docking studies. asianpubs.org

Antifungal Activities

The this compound scaffold has also been incorporated into compounds with significant antifungal properties. rsc.orgtandfonline.com For instance, new 2-aryl-1-azolyl-3-thienylbutan-2-ols have shown broad-spectrum activity against major human pathogenic fungi, including Candida albicans and Aspergillus fumigatus. tandfonline.com These compounds were effective even against fluconazole-resistant strains, suggesting they may overcome common resistance mechanisms like efflux pumps. tandfonline.com Additionally, certain thieno[2,3-b]pyridine derivatives have demonstrated notable inhibitory effects against Candida albicans and Aspergillus niger. frontiersin.org

Key findings in antifungal research include:

2-Aryl-1-azolyl-3-thienylbutan-2-ols: Exhibited broad-spectrum antifungal activity and were effective against resistant Candida glabrata mutants. tandfonline.com

Selenopheno[2,3-b]pyridines: Certain derivatives showed prominent activity against C. albicans and A. niger at higher concentrations. frontiersin.org

Thieno[2,3-b]pyridine derivatives: Some compounds incorporating this moiety have been synthesized and tested for their antifungal activity against Aspergillus niger and Fusarium oxysporium. researchgate.net

Antifungal Activity of this compound Derivatives

Compound ClassFungal Strain(s)Observed ActivityReference
2-Aryl-1-azolyl-3-thienylbutan-2-olsCandida albicans, Aspergillus fumigatus, Candida glabrata (including resistant strains)Broad-spectrum activity, effective against resistant mutants. tandfonline.com
Selenopheno[2,3-b]pyridinesCandida albicans, Aspergillus nigerProminent inhibition at higher concentrations. frontiersin.org
Thieno[2,3-b]pyridine derivativesAspergillus niger, Fusarium oxysporiumInvestigated for antifungal properties. researchgate.net

Anticancer and Antiproliferative Investigations

Derivatives of this compound have emerged as a promising class of compounds in the field of oncology, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines. researchgate.netnih.gov

Mechanisms of Action (e.g., Tubulin Polymerization Inhibition, Survivin Inhibition)

A significant mechanism through which these compounds exert their anticancer effects is the inhibition of tubulin polymerization. mdpi.comnih.govnih.gov Tubulin is a crucial protein for cell division, and its disruption leads to cell cycle arrest and apoptosis. Several series of thieno[2,3-c]pyridine (B153571) and thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on tubulin. mdpi.comnih.govnih.gov For example, 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-alkoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives inhibit cancer cell growth and induce apoptosis by disrupting microtubule formation. mdpi.com

Another targeted mechanism is the inhibition of survivin, an anti-apoptotic protein often overexpressed in cancer cells. Certain 3-cyano-2-substituted pyridine (B92270) derivatives have been shown to act as survivin inhibitors, leading to apoptosis in cancer cells. ekb.eg The lipophilicity of these compounds appears to play a role in their affinity for survivin. ekb.eg

Other mechanisms of action include:

Topoisomerase Inhibition: Some 2-(thienyl)-4-furyl-6-aryl pyridine derivatives have shown inhibitory activity against topoisomerase I and II, enzymes essential for DNA replication. researchgate.netnih.gov

Hsp90 Inhibition: Thieno[2,3-c]pyridine derivatives have been investigated as potential inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncoproteins. mdpi.com

Metabolic Disruption: Some thienyl-pyridine derivatives have been observed to alter glycolytic pathways in cancer cells, disrupting their metabolism. mdpi.com

Structure-Activity Relationship (SAR) Studies for Cytotoxicity

Structure-activity relationship (SAR) studies have provided valuable insights into the structural features required for the cytotoxic activity of this compound derivatives. For instance, in a series of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives, the presence of a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety was found to be important for topoisomerase II inhibition. researchgate.netnih.gov

In another study on 2,4-diaryl benzofuro[3,2-b]pyridine derivatives, the presence of a 2-furyl or 2-thienyl group in combination with a 4-(furan-2-yl)benzofuro[3,2-b]pyridine skeleton was more critical for topoisomerase inhibitory activity than a pyridyl moiety. researchgate.net

For thieno[2,3-c]pyridine derivatives acting as Hsp90 inhibitors, a thiomorpholine-substituted compound showed the highest percentage of inhibition against breast cancer cell lines, highlighting the importance of the heterocyclic secondary amine substituent. mdpi.com

Anti-inflammatory and Analgesic Potentials

The this compound scaffold has also been explored for its anti-inflammatory and analgesic properties. acs.orgacs.org Pyridine derivatives, in general, are known to possess anti-inflammatory activities. researchgate.net A study on pyridine- and thiazole-based hydrazides demonstrated their potential as anti-inflammatory agents. acs.org Furthermore, some thienopyridine derivatives have been reported to exhibit anti-inflammatory properties. researchgate.net

For example, a series of novel pyridines were synthesized and evaluated for their in vitro anti-inflammatory activity, with some compounds showing promising effects compared to the reference drug diclofenac. acs.org The anti-inflammatory potential of these compounds is an active area of research, aiming to develop new therapeutic agents for inflammatory conditions.

Antiviral Activities

Derivatives of the thieno[2,3-b]pyridine class, which are related to this compound, have shown promise as antiviral agents. Research into these compounds has revealed activity against several viruses, including Herpes Simplex Virus-1 (HSV-1), Human Immunodeficiency Virus (HIV), and Mayaro virus (MAYV). d-nb.infowipo.intrsc.orgnih.gov

A series of ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylate derivatives were synthesized and evaluated for their ability to inhibit HSV-1. d-nb.info One compound from this series demonstrated a significant inhibitory activity of over 86% at a concentration of 50 μM, with minimal cellular toxicity, suggesting a selective effect on the viral replication cycle. d-nb.info Further studies have also highlighted the potential of thieno[2,3-b]pyridine derivatives as inhibitors of HIV replication. wipo.intrsc.org

More recently, the antiviral effects of seven new thieno[2,3-b]pyridine derivatives were tested against MAYV, an alphavirus that causes fever and long-lasting joint pain. nih.gov All seven derivatives effectively reduced viral production in Vero cells at non-toxic concentrations. One of the most promising molecules was found to act at both early and late stages of the viral replication cycle, including affecting virus morphogenesis. nih.gov These findings underscore the potential of the thieno[2,3-b]pyridine scaffold in the development of broad-spectrum antiviral drugs. tandfonline.comnih.gov

Table 1: Antiviral Activity of Selected Thieno[2,3-b]pyridine Derivatives

Compound Class Virus Key Findings Reference
Ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylates HSV-1 One derivative showed >86% inhibition at 50 μM. d-nb.info
Thieno[2,3-b]pyridine derivatives HIV Investigated as replication inhibitors. wipo.intrsc.org

Central Nervous System (CNS) Disorders Research

The this compound framework has been a fruitful starting point for the discovery of agents targeting CNS disorders, including psychosis and depression. nih.gov

Antipsychotic Activity and Dopamine (B1211576)/Serotonin (B10506) Receptor Interactions

The development of atypical antipsychotic drugs has largely focused on modulating dopamine D2 and serotonin 5-HT2A receptors to alleviate symptoms of psychosis with a lower risk of extrapyramidal side effects. amazonaws.com The therapeutic efficacy of antipsychotic medications is often linked to their binding affinities for these and other receptors like 5-HT1A and 5-HT2C. nih.govnih.gov

Research into heterocyclic compounds as potential antipsychotics has included derivatives of this compound. For instance, a series of 3-benzisothiazolylpiperazine derivatives were investigated, showing potent D2 and 5-HT2A antagonist activity. doi.org While not directly this compound derivatives, this research highlights the strategy of targeting these key receptors. The goal is to achieve a balanced receptor profile, combining D2 receptor affinity with a favorable 5-HT2A/D2 ratio, which is characteristic of atypical antipsychotics like clozapine. amazonaws.comdoi.org The design of novel pyridine-carboxamide derivatives has also been pursued with the aim of blocking both D2 and 5-HT2A receptors. amazonaws.com

Antidepressant Properties

Several classes of this compound derivatives have been investigated for their potential as antidepressants. The mechanism of action for many antidepressants involves the inhibition of neurotransmitter reuptake, such as serotonin (5-HT) and norepinephrine (B1679862) (NE). nih.gov

One study focused on a series of 4-aryltetrahydrothieno[2,3-c]pyridine derivatives, which were evaluated for their ability to inhibit the uptake of NE and 5-HT. nih.gov Several compounds in this series showed significant inhibition of both neurotransmitters, while others were selective for either NE or 5-HT. Optimal activity was observed when lipophilic substituents were introduced at the 4-position of the phenyl ring and less lipophilic groups at the 2-position of the thiophene (B33073) ring. nih.gov

Another series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were synthesized and tested for antidepressant activity using the forced swim test (FST). mdpi.comnih.govresearchgate.net The most potent compound, 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i) , significantly reduced immobility time without affecting spontaneous motor activity. mdpi.comnih.govresearchgate.net This compound was also found to increase 5-HT concentrations in the mouse brain, and molecular docking studies suggested a significant interaction with the 5-HT1A receptor. mdpi.comnih.govresearchgate.net

Table 2: Antidepressant Activity of a Thieno[2,3-e]pyridine Derivative (Compound 4i) in the Forced Swim Test

Dose (mg/kg) Immobility Duration (s, mean ± SEM) % Change from Control
10 81.27 ± 16.13 27.69%
20 67.41 ± 14.91 40.02%
40 53.39 ± 12.85 52.53%
Control 112.39 ± 12.14 -

Data from reference researchgate.net

Other Pharmacological Activities

Beyond the central nervous system, derivatives of this compound have shown potential in treating metabolic and cardiovascular conditions. nih.govresearchgate.net

Antidiabetic and Antihypertensive Properties

The thieno[2,3-b]pyridine scaffold has been identified as a promising starting point for the development of new treatments for type 2 diabetes mellitus (T2DM). nih.gov One approach is to inhibit hepatic gluconeogenesis, the process of glucose production in the liver. A cell-based screening identified a thieno[2,3-b]pyridine derivative (DMT) as an inhibitor of this pathway. nih.gov Structure-activity relationship (SAR) studies led to the discovery of more potent compounds, 8e and 9d , which effectively inhibited hepatic glucose production. nih.gov Compound 8e was found to work by reducing the expression of key gluconeogenic genes, G6Pase and PEPCK, and it also demonstrated the ability to lower fasting blood glucose in diabetic mice. nih.gov

Other pyridine derivatives have also been explored for their antidiabetic properties, with some showing α-amylase inhibitory activity. jchemrev.commdpi.com The thieno[2,3-b]pyridine core is also noted for its potential in developing antihypertensive agents. nih.govresearchgate.net

Table 3: Hepatic Gluconeogenesis Inhibition by Thieno[2,3-b]pyridine Derivatives

Compound IC50 (μM)
DMT 33.8
8e 16.8
9d 12.3

Data from reference nih.gov

Cardiotonic Activity via Phosphodiesterase-3 Inhibition

Certain pyridine-based compounds have been developed as cardiotonic agents, which increase the force of heart muscle contraction. ekb.eg A common mechanism for this action is the inhibition of phosphodiesterase-3 (PDE-3), an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP). ekb.eg Inhibiting PDE-3 leads to increased cAMP levels, which in turn enhances cardiac contractility. ekb.eg

Enzyme Inhibition Studies (e.g., P110α, COX, LOX)

The this compound scaffold and its derivatives have been the subject of various enzyme inhibition studies, demonstrating their potential as modulators of key enzymes implicated in a range of diseases. Research has particularly focused on their effects on enzymes such as cyclooxygenases (COX) and 5-lipoxygenase (LOX), which are crucial in the inflammatory cascade.

Some thienopyridine derivatives have been investigated for their dual inhibitory activity against COX-2 and 5-LOX. For instance, a morpholinoacetamide thiophene derivative demonstrated notable in vivo anti-inflammatory effects when compared to celecoxib (B62257). researchgate.net This compound also exhibited significant 5-LOX inhibitory activity with an IC50 value of 4.33 μM. researchgate.net Molecular modeling studies suggest that its binding mode within the active sites of COX-2 and 5-LOX is similar to that of celecoxib and the known 5-LOX inhibitor NDGA, respectively. researchgate.net

In another study, a series of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one derivatives were synthesized and evaluated for their anti-inflammatory properties through COX-1 and COX-2 inhibition. d-nb.info One of the synthesized chalcones, compound 3, showed potent inhibitory activity against both COX-1 and COX-2 with IC50 values of 3.7 µM and 0.39 µM, respectively, which were superior to the standard drug, celecoxib (IC50 values of 5.47 µM for COX-1 and 0.86 µM for COX-2). d-nb.infonih.gov Furthermore, this compound also displayed the highest inhibitory potential against 5-lipoxygenase with an IC50 of 4.71 µM, compared to the standard drug meclofenamate sodium (IC50 of 6.15 µM). d-nb.info The pyrimidine-2-thiol (B7767146) derivative, compound 4, also exhibited strong COX-2 inhibition with an IC50 of 0.44 µM. nih.gov

These findings highlight the potential of the thienylpyridine core in the development of novel anti-inflammatory agents with dual COX/LOX inhibitory activity. The ability to modulate these key enzymes underscores the therapeutic promise of this class of compounds.

Interactive Data Table: COX and LOX Inhibition by this compound Derivatives

CompoundTarget EnzymeIC50 (µM)Standard DrugStandard Drug IC50 (µM)
Morpholinoacetamide thiophene derivative5-LOX4.33NDGA2.46
(E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one (Compound 3)COX-13.7Celecoxib5.47
(E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one (Compound 3)COX-20.39Celecoxib0.86
(E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one (Compound 3)5-LOX4.71Meclofenamate Sodium6.15
Pyrimidine-2-thiol derivative (Compound 4)COX-20.44Celecoxib0.86

Role as a Privileged Scaffold in Drug Discovery

The this compound moiety is increasingly recognized as a "privileged scaffold" in the field of drug discovery. researchgate.net This term, coined by Evans et al., refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a versatile template for the development of novel therapeutic agents. nih.govmdpi.com The pyridine ring itself is a well-established privileged structure, present in numerous FDA-approved drugs and natural products. nih.govmdpi.comrsc.org

The combination of a pyridine ring with a thiophene ring, as seen in this compound, creates a unique heterocyclic system with distinct electronic and structural features. researchgate.net The pi-electron deficient nature of the pyridine ring coupled with the pi-electron rich thiophene unit contributes to its ability to engage in a variety of interactions with biological macromolecules. researchgate.net These interactions can include hydrogen bonding, and π-π stacking, which are crucial for ligand-receptor binding and subsequent biological activity.

The versatility of the thienopyridine scaffold is evident from the wide range of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. researchgate.net For example, derivatives of thienopyridines have shown cytotoxic effects against cancer cell lines like MDA-MB-231 and MCF-7, suggesting potential for antitumor applications. The adaptability of this scaffold allows for the synthesis of large and diverse compound libraries, facilitating the exploration of chemical space and the identification of potent and selective modulators of various biological targets. nih.govmdpi.com The thienopyridine framework's favorable properties, such as influencing solubility and lipophilicity, further enhance its attractiveness as a core structure in medicinal chemistry. researchgate.net

Materials Science Applications of 2 3 Thienyl Pyridine

Organic Electronics and Optoelectronic Devices

The tunable electronic characteristics of molecules derived from 2-(3-thienyl)pyridine make them highly suitable for use in various organic electronic and optoelectronic applications. By modifying the molecular backbone and peripheral substituents, researchers can fine-tune properties such as energy levels (HOMO/LUMO), bandgaps, and charge carrier mobility to meet the specific requirements of different devices.

The this compound moiety is a key component in the design of novel organic semiconductors. These materials are essential for the active layers in a variety of electronic devices. The pyridine (B92270) unit enhances electron affinity, which is beneficial for electron-transporting (n-type) or ambipolar materials, while the thiophene (B33073) unit contributes to good charge transport and processability. google.comnih.gov The ability to create both p-type and n-type characteristics is crucial for the fabrication of complex organic electronic circuits. nih.gov For instance, polymers incorporating pyridine and thiophene units have been synthesized and shown to possess the semiconducting properties necessary for electronic applications. google.com The introduction of dibenzothiophene (B1670422) sulfone and pyridine, both electron-deficient groups, into an organic semiconductor has been shown to improve the material's electron transport performance. google.com

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance is heavily dependent on the charge carrier mobility of the semiconductor used. Polymers and small molecules containing the this compound unit have been investigated as active channel materials in OFETs. These materials have demonstrated promising charge transport capabilities. For example, conjugated copolymers based on indacenodithiophene and thiadiazolo[3,4-c]pyridine have been synthesized and shown to exhibit high hole mobilities. researchgate.net Similarly, polymers based on diketopyrrolopyrrole (DPP) flanked by pyridine units have demonstrated high electron and hole mobilities, making them suitable for ambipolar and n-channel OFETs. ossila.com

Table 1: Performance of OFETs Based on Pyridine-Thiophene Polymers

Polymer NameHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)On/Off Ratio
PIDTPyT0.066-10⁶
PIDTDTPyT0.045-10⁶
PDBPyBT2.786.3-

In the field of organic light-emitting diodes (OLEDs), materials incorporating the this compound scaffold are utilized in both the emissive layer and the electron transport layer (ETL). The pyridine component helps to lower the LUMO energy level, facilitating electron injection and transport, which can lead to more efficient and stable devices. rsc.org Iridium complexes containing thieno[3,2-c]pyridine (B143518) ligands have been used as phosphorescent emitters in OLEDs, achieving high efficiencies. researchgate.net Furthermore, pyridine-3,5-dicarbonitrile (B74902) derivatives have been developed as efficient thermally activated delayed fluorescence (TADF) emitters, a key technology for high-efficiency, metal-free OLEDs. nih.govbeilstein-journals.org

Table 2: Performance of OLEDs Incorporating Pyridine-Containing Materials

Material TypeRoleMax. External Quantum Efficiency (EQE)Luminous Efficiency (cd/A)Emission Color
Iridium(III) complex (PO-01-TB)Orange Emitter11.6%34.2White (with blue emitter)
Pyridine-3,5-dicarbonitrile deriv.TADF Emitter>7%15Blue to Yellow
2,7-bis{pyridyl-oxadiazolyl}spirobifluoreneElectron Transport0.5%0.93-
Carbazole derivativesEmitter9.5%~20Greenish Blue

The development of efficient organic photovoltaic (OPV) devices relies on the design of donor and acceptor materials with appropriate energy levels and broad absorption spectra. The this compound unit has been incorporated into conjugated polymers for OPV applications. These materials can act as either electron donors or as part of electron-accepting units. For instance, copolymers of indacenodithiophene and thiadiazolo[3,4-c]pyridine have been used in bulk heterojunction solar cells, achieving notable power conversion efficiencies (PCE). researchgate.net Pyridine-based materials have also been explored as effective electron transporting layers in organic solar cells, enhancing device performance. rsc.org

Table 3: Performance of Organic Photovoltaic Devices with Pyridine-Thiophene Materials

Polymer/Material NameRolePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)
PIDTPyTDonor3.91%--
PIDTDTPyTDonor3.91%--
TmPyPBETL6.3%--
S(TPA–DHT–DCN)Donor2.87%0.966.80

Fluorescent Probes and Sensors

The inherent fluorescence properties of molecules containing the this compound moiety, combined with the coordinating ability of the pyridine nitrogen atom, make them excellent candidates for the development of fluorescent chemosensors. These sensors can detect specific analytes, such as metal ions, through changes in their fluorescence emission upon binding. mdpi.com

The synthesis of novel optical materials based on this compound and its derivatives has led to the creation of highly sensitive and selective fluorescent probes. nih.gov These materials are designed to exhibit a specific fluorescence response, such as quenching or enhancement, in the presence of a target analyte. For example, conjugated polymers containing 2,6-bis(2-thienyl)pyridine units have been synthesized and demonstrated to be highly efficient and selective fluorescent sensors for the detection of palladium (Pd²⁺) ions through a fluorescence quenching mechanism. rsc.org The design of such materials often involves integrating the pyridine-thiophene core with other functional groups to tune the sensor's selectivity and sensitivity for various environmentally and biologically important metal ions like Hg²⁺ and Fe³⁺. mdpi.comfrontiersin.orgnih.gov

Table 4: Fluorescent Probes Based on Pyridine-Thiophene Structures for Ion Detection

Probe StructureTarget IonDetection Mechanism
Conjugated polymer with 2,6-bis(2-thienyl)pyridinePd²⁺Fluorescence quenching
Triazolyl and rhodamine hydrazide derivativesHg²⁺Colorimetric and fluorescent change
Pyridine derivativesCr²⁺, Hg²⁺, Ni²⁺, Co²⁺Differential fluorescence response

Biosensing Applications

The this compound scaffold is a recognized ligand in coordination chemistry, a fundamental aspect of sensor technology. chemimpex.com However, specific applications where this compound or its direct derivatives are integrated into platforms for the targeted biosensing of specific biological molecules, such as proteins or nucleic acids, are not extensively detailed in current research literature. While related heterocyclic structures like thieno[2,3-b]pyridines and pyrrolo[2,3-b]pyridines have been explored for their interactions with biological targets, including DNA, dedicated biosensors using the this compound core remain an area for future development. nih.govnih.gov

Metal Ion Sensing (e.g., Cu²⁺, Zn²⁺)

The chelating properties of the thienyl and pyridine nitrogen atoms make derivatives of this compound effective ligands for constructing fluorescent sensors for metal ions. These sensors often operate via a fluorescence quenching or enhancement mechanism upon complexation with a target ion.

A notable example is a conjugated polymer chemosensor incorporating 2,6-bis(2-thienyl)pyridine units. This polymer demonstrates high sensitivity and selectivity for palladium ions (Pd²⁺) through a fluorescent quenching effect. The interaction between the polymer's coordination sites and Pd²⁺ ions disrupts the polymer's emission, allowing for quantitative detection.

In another application, thiophene moieties have been incorporated into fluorescein-based sensor motifs to create probes for zinc ions (Zn²⁺). The Zinspy (ZS) family of sensors, which feature a pyridine- and thiophene-containing chelating arm, exhibit low-micromolar dissociation constants for Zn²⁺ and enhanced fluorescence upon binding. This design strategy allows for the visualization of Zn²⁺ in biological contexts.

Performance of Thienylpyridine-Based Metal Ion Sensors
Sensor TypeTarget IonSensing MechanismKey Feature
Conjugated Polymer with 2,6-bis(2-thienyl)pyridinePd²⁺Fluorescence QuenchingHigh sensitivity and selectivity
Zinspy (ZS) Fluorescein-based SensorZn²⁺Fluorescence EnhancementSuitable for biological imaging

Luminescence Properties and Quantum Yield Studies

The photophysical properties of this compound are most prominently exploited when it is used as a cyclometalating ligand in heavy metal complexes, particularly with iridium(III). These complexes are investigated for their potential use in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs).

For instance, a series of iridium(III) complexes with 2-(2'-thienyl)pyridine (a structural isomer) as the cyclometalating ligand and various bipyridine derivatives as ancillary ligands have been synthesized and studied. The emission colors and quantum yields of these complexes are highly dependent on the nature of the ancillary ligand and the physical state (solution vs. thin film). In solution, quantum yields are often low, but they can be significantly enhanced in the solid state. For example, quantum yields for a series of such iridium complexes in thin films were found to range from 29% to 51%.

Photophysical Data for Iridium(III) Complexes of 2-(2'-Thienyl)pyridine
ComplexEmission Maxima (Thin Film)Quantum Yield (Φ) (Thin Film)
[Ir(thpy)₂(6-phenyl-2,2′-bipyridine)][PF₆]~550 nm, ~590 nm29%
[Ir(thpy)₂(4,4′-dimethylthio-2,2′-bipyridine)][PF₆]~550 nm, ~590 nm51%

Note: Data is for the 2-(2'-thienyl)pyridine isomer, illustrating the typical photophysical properties of this class of compounds.

Metallopolymers and Advanced Polymeric Materials

The this compound unit can be incorporated into polymer backbones to create advanced materials like conductive polymers and metallopolymers. chemimpex.com These materials combine the processability of polymers with the electronic or catalytic properties derived from the heterocyclic and metal-coordinating moieties.

A key example is the synthesis of a novel conjugated polymer containing 2,6-bis(2-thienyl)pyridine moieties. This material was specifically designed as a chemosensor. The polymer structure allows for efficient energy migration along the backbone, which can be perturbed by the binding of an analyte, leading to a detectable signal change. This demonstrates the utility of incorporating thienyl-pyridine units to impart specific functionalities, such as ion recognition, into a polymeric framework.

Applications in Environmental Monitoring (e.g., pollutant sensors)

The development of sensors for environmental pollutants is an area where this compound derivatives show significant potential. chemimpex.com These sensors can be designed to detect harmful species in air or water through photoluminescent or electrochemical methods.

A specific application is the development of a fluorescent probe for the detection of nitric oxide (NO), a reactive nitrogen species and a known environmental pollutant. A Hantzsch ester probe containing a thienyl-pyridine group was synthesized for this purpose. The probe itself is highly fluorescent, but its fluorescence is significantly quenched upon reaction with NO. This "turn-off" sensing mechanism allows for the selective and sensitive detection of nitric oxide, with a calculated detection limit of approximately 0.4 μM. The probe's utility was demonstrated for imaging NO in living cells, highlighting its potential for monitoring pollutants in both environmental and biological systems. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 2 3 Thienyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(3-Thienyl)pyridine. It provides detailed information about the chemical environment of individual protons and carbon atoms.

¹H-NMR and ¹³C-NMR for Basic Structure Confirmation

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the protons on both the pyridine (B92270) and thiophene (B33073) rings. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen and sulfur atoms and the aromatic ring currents. In a typical ¹H-NMR spectrum in CDCl₃, the pyridine protons appear at lower fields (more deshielded) compared to the thiophene protons due to the electron-withdrawing nature of the nitrogen atom. The pyridyl protons typically appear as multiplets in the range of δ 7.0-8.6 ppm, while the thienyl protons resonate at slightly higher fields. ipb.pt

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the pyridine ring are generally more deshielded than those in the thiophene ring. The carbon attached to the nitrogen atom (C2 of the pyridine ring) is particularly deshielded. The chemical shifts in the ¹³C-NMR spectrum of thienopyridines are well-documented and serve as a reliable tool for structure confirmation. researchgate.net

¹H-NMR Data (CDCl₃)
Proton Chemical Shift (ppm)
Pyridine-H6~8.59
Pyridine-H3, H4, H5~7.35-7.38
Thiophene-H~7.22
¹³C-NMR Data (CDCl₃)
Carbon Chemical Shift (ppm)
Pyridine-C2, C6~149.8
Pyridine-C4~135.7
Pyridine-C3, C5~123.6
Thiophene-C~126.5-141.5

Two-Dimensional NMR Techniques (COSY, HMBC, HETCOR)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra show correlations between adjacent protons on both the pyridine and thiophene rings, helping to assign the signals of individual protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. science.gov This technique helps to connect the pyridine and thiophene rings by showing correlations between the protons on one ring and the carbons on the other, confirming the C-C bond between the two heterocyclic systems. mdpi.com

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are directly attached to (¹H-¹³C). researchgate.net This is essential for the unambiguous assignment of carbon signals based on the previously assigned proton resonances.

DEPT-135 Experiments for Carbon Multiplicity

The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is a valuable tool for determining the multiplicity of carbon atoms (i.e., whether they are CH, CH₂, or CH₃ groups). bjournal.orgfrontiersin.org In the DEPT-135 spectrum of this compound, CH and CH₃ groups will appear as positive signals, while CH₂ groups will appear as negative signals. Quaternary carbons are not observed in a DEPT-135 spectrum. This information, combined with the ¹³C-NMR spectrum, allows for the complete assignment of all carbon signals. mdpi.com

NOE Difference Spectroscopy for Regioisomer Differentiation

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one proton's resonance can lead to an intensity change in the signals of nearby protons through space. ucl.ac.uknumberanalytics.com NOE difference spectroscopy is a powerful technique to differentiate between regioisomers, such as 2-(2-thienyl)pyridine (B1198823) and this compound. numberanalytics.combeilstein-journals.org By irradiating a specific proton on the pyridine ring, one can observe which protons on the thiophene ring are in close spatial proximity. For this compound, irradiation of the H3' proton of the pyridine ring would be expected to show an NOE enhancement for the H2 and H4 protons of the thiophene ring, confirming the 3-substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the aromatic pyridine and thiophene rings.

IR Spectral Data
Vibrational Mode Frequency (cm⁻¹)
Aromatic C-H stretching~3100-3000
C=C and C=N stretching (ring vibrations)~1600-1400
C-H in-plane bending~1300-1000
C-H out-of-plane bending~900-675
C-S stretching~700-600

The specific pattern of these absorptions provides a fingerprint for the molecule, aiding in its identification. rsc.orgaip.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a powerful analytical technique for investigating the crystalline structure of materials. upenn.edu It can be applied to both single crystals and polycrystalline or powdered samples. thesolubilitycompany.com

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) provides detailed information about the three-dimensional arrangement of atoms within a crystal. This technique has been employed to determine the crystal structures of various derivatives and complexes of thienylpyridines. aun.edu.egresearchgate.netresearchgate.net For instance, the crystal structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile revealed that the pyridine ring is largely planar. nih.goviucr.org In this specific compound, the thiophene ring was found to be disordered. nih.goviucr.org The dihedral angles between the major and minor parts of the disordered thiophene ring and the pyridine ring were determined to be 44.8 (5)° and 48.9 (6)°, respectively. nih.goviucr.org

In metal complexes, SC-XRD can elucidate the coordination geometry around the metal center. For example, in platinum(II) complexes of related ligands, a square-planar geometry has been observed. The technique also provides precise measurements of bond lengths and angles, which are crucial for understanding the electronic and steric effects within the molecule.

Challenges in obtaining suitable single crystals can arise due to factors like the steric hindrance of bulky groups, which can impede crystal packing. Techniques such as slow vapor diffusion are often employed to improve crystal quality.

Table 1: Crystallographic Data for a 2-(Thienyl)pyridine Derivative

ParameterValue
Compound2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile
Molecular FormulaC₁₉H₁₅N₅S
Crystal SystemMonoclinic
Space GroupP2₁/n
Dihedral Angle (Thiophene-Pyridine)44.8 (5)° (major component), 48.9 (6)° (minor component)
Dihedral Angle (Phenyl-Pyridine)64.42 (11)°

Note: Data extracted from a study on a derivative of 2-(thienyl)pyridine. nih.goviucr.org

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline properties of a bulk sample. thesolubilitycompany.comresearchgate.net It is particularly useful for phase identification, determining sample purity, and analyzing crystallite size. thesolubilitycompany.comresearchgate.net The resulting diffraction pattern, or diffractogram, consists of a series of peaks whose positions and intensities are characteristic of the crystalline phases present in the sample. upenn.eduugm.ac.id

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. In molecules like this compound, the absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectra of thienylpyridine derivatives typically show absorption bands corresponding to π-π* and n-π* transitions. researchgate.net The position of the thienyl group on the pyridine ring can influence the electronic properties and, consequently, the UV-Vis spectrum. For instance, a 3-thienyl substituent can cause a bathochromic shift (a shift to longer wavelengths) compared to 2-thienyl analogs. The solvent in which the spectrum is recorded can also significantly affect the absorption maxima due to intermolecular interactions. researchgate.net

In metal complexes of thienylpyridines, additional absorption bands related to metal-to-ligand charge transfer (MLCT) or d-d transitions can be observed. acs.orgnih.gov For example, copper(II) complexes of N-(2-pyridyl)-3-thienylalkyl-carboxamides show a broad band around 677 nm, which is characteristic of d-d transitions in a tetragonally distorted ligand field. nih.gov The study of pyrazinoporphyrazine macrocycles with appended thienyl rings showed that the positions of the Soret and Q-bands were bathochromically shifted compared to their pyridinated counterparts. acs.org

Table 2: UV-Vis Absorption Data for a Thienylpyridine Derivative

SolventAbsorption Maximum (λmax, nm) for n-π* transition
THF380-385
Acetone401-414
Methanol383-385
DMF398-408

Note: Data is for a series of 2‐(N‐arylcarbamoyl)methylsulfanyl‐3‐cyano‐5‐ethoxycarbonyl‐6‐methyl‐4‐(2'‐thienyl)pyridines and is illustrative of the solvent effects on a related class of compounds. researchgate.net

Thermal Analysis Techniques (TGA, DTA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. etamu.eduslideshare.net

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. etamu.eduslideshare.net This technique is useful for determining the thermal stability of a compound and for studying its decomposition behavior. etamu.eduresearchgate.net The resulting TGA curve plots the percentage of weight loss against temperature.

Differential thermal analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. longdom.orgscribd.comjustwrite.inslideshare.net DTA can detect physical and chemical changes that involve a change in enthalpy, such as phase transitions (melting, crystallization), dehydration, and decomposition. scribd.comslideshare.net Endothermic events (heat absorption) result in a downward peak, while exothermic events (heat release) produce an upward peak in the DTA curve. scribd.comslideshare.net

While specific TGA and DTA data for this compound were not found in the search results, these techniques are routinely applied to characterize related heterocyclic compounds and their metal complexes. researchgate.net For example, the DTA curve of calcium oxalate (B1200264) monohydrate shows three endothermic peaks corresponding to the successive loss of water, carbon monoxide, and carbon dioxide. scribd.com

Electron Paramagnetic Resonance (EPR) for Spin State Analysis in Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects chemical species with unpaired electrons, such as organic radicals and many transition metal complexes. wikipedia.orglibretexts.org The basic principles of EPR are similar to those of Nuclear Magnetic Resonance (NMR), but EPR probes the spins of electrons instead of atomic nuclei. wikipedia.org

EPR spectroscopy is particularly valuable for studying the electronic structure and spin state of metal ions in coordination complexes. wikipedia.orglibretexts.org The position of the EPR signal, characterized by the g-factor, and the splitting of the signal due to hyperfine interactions with magnetic nuclei provide detailed information about the coordination environment of the metal ion. libretexts.org

In the context of this compound, EPR would be a powerful tool for characterizing its paramagnetic metal complexes. For example, EPR has been used to study copper(II) and cobalt(II) complexes. acs.org The technique can be used to determine the spin state of the metal ion and to investigate magnetic exchange interactions in polynuclear complexes. researchgate.net For instance, EPR spectra of randomly oriented crystals of metal-radical complexes have been used to study magnetic exchange interactions. researchgate.net While specific EPR data for a this compound complex was not found, the technique is widely applicable to paramagnetic complexes of related thienylpyridine ligands. acs.orgacs.org

Computational Studies and Theoretical Investigations of 2 3 Thienyl Pyridine

Density Functional Theory (DFT) Calculations

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(3-Thienyl)pyridine, DFT calculations would be instrumental in understanding its fundamental chemical properties.

Prediction of Relative Stability and Reactivity

DFT calculations could predict the thermodynamic stability of this compound. By calculating properties such as the total electronic energy and heats of formation, researchers could assess its stability relative to its isomers, such as 2-(2-thienyl)pyridine (B1198823) or 3-(3-thienyl)pyridine. Reactivity descriptors, derived from DFT, including chemical potential, hardness, softness, and electrophilicity index, would offer quantitative measures of its kinetic stability and susceptibility to different types of chemical reactions. However, specific data from such analyses for this compound are not available in the reviewed literature.

HOMO-LUMO Energy Analysis for Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. DFT calculations would provide the energies of these orbitals and visualize their spatial distribution, indicating likely sites for electrophilic and nucleophilic attack. Without dedicated studies, specific values for the HOMO-LUMO gap and visualizations of the orbitals for this compound remain undetermined.

Computational Studies of Reaction Mechanisms

Theoretical investigations using DFT are essential for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its synthesis, its participation in cross-coupling reactions, or its behavior as a ligand in catalysis. By calculating the geometries and energies of reactants, transition states, and products, a complete energy profile of a reaction can be constructed, offering insights into reaction kinetics and thermodynamics. Such detailed mechanistic studies specifically involving this compound have not been published.

Conformational Analysis and Molecular Geometry

The three-dimensional arrangement of atoms in this compound, specifically the dihedral angle between the pyridine (B92270) and thiophene (B33073) rings, is critical to its properties. DFT calculations are used to perform geometry optimization, finding the lowest energy conformation of the molecule. This analysis would provide precise data on bond lengths, bond angles, and the torsional angle between the two aromatic rings. A potential energy surface scan, varying this dihedral angle, could identify the most stable conformer and any rotational energy barriers. While crystal structures of related compounds exist, a specific, detailed computational conformational analysis for the isolated this compound molecule is absent from the literature.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound, typically in a solvent or a condensed phase, would provide insights into its dynamic behavior over time. This could include how the molecule interacts with its environment, its conformational flexibility at different temperatures, and its solvation properties. No published research detailing MD simulations specifically for this compound could be located.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods, such as ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory), could provide further electronic structure information. These methods can be used to calculate a variety of properties, including molecular orbital energies, electron affinities, ionization potentials, and dipole moments, often with varying levels of accuracy and computational cost. A thorough quantum chemical study would offer a deep understanding of the intrinsic electronic nature of this compound. Regrettably, such specific and comprehensive quantum chemical data for this compound are not present in the current body of scientific literature.

Structure-Activity Relationship (SAR) Derivations from Computational Data

Currently, there are no specific computational studies in the public domain that focus on deriving structure-activity relationships (SAR) for the unsubstituted this compound. Research in this area has predominantly targeted more complex derivatives. For instance, studies on 2-(thienyl-2-yl or 3-yl)-4-furyl-6-aryl pyridine derivatives have utilized Density Functional Theory (DFT) at the B3LYP/6-31G* level to correlate electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), with anticancer activity. Such studies provide a methodological framework that could be applied to this compound to understand how its electronic and structural properties might influence potential biological activities. A hypothetical SAR study on this compound would involve calculating various molecular descriptors and observing their correlation with a given activity.

Table 1: Hypothetical Molecular Descriptors for SAR Analysis of this compound

Descriptor Hypothetical Value Potential Implication for Activity
HOMO Energy - Relates to electron-donating ability
LUMO Energy - Relates to electron-accepting ability
HOMO-LUMO Gap - Indicator of chemical reactivity and stability
Dipole Moment - Influences solubility and intermolecular interactions

Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.

Excited State Photo-Processes and Non-Radiative Decay Channels

A thorough investigation into the excited state photochemistry of this compound, including its photo-processes and non-radiative decay channels, has not been specifically reported in the literature. Such studies are crucial for understanding the photostability of the molecule and for its potential applications in areas like organic electronics. The methodologies for these investigations are well-established.

EOM-EE-CCSD Methodologies

The Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-EE-CCSD) method is a high-accuracy quantum chemical approach for calculating the electronic excitation energies of molecules. It is particularly effective for describing states that are primarily the result of a single electron promotion from an occupied to a virtual orbital. An EOM-EE-CCSD study of this compound would provide precise values for its vertical excitation energies, oscillator strengths for electronic transitions, and the nature of its excited states (e.g., valence, Rydberg, or charge-transfer). This method is generally considered a benchmark for smaller molecules when compared to more computationally economical methods like Time-Dependent DFT (TD-DFT). For excited states with significant double excitation character, higher-level EOM methods, such as those including triple excitations, would be necessary for an accurate description.

Complete Active Space (CAS) Methods (SA-CASSCF, MS-CASPT2, SS-CASPT2)

For a more detailed understanding of the photochemistry of this compound, particularly its non-radiative decay pathways, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory corrections (CASPT2) are indispensable. These methods are capable of accurately describing the potential energy surfaces of excited states, including regions where these surfaces cross or come close in energy, which are critical for non-radiative transitions.

A State-Averaged CASSCF (SA-CASSCF) calculation would be the starting point to obtain a balanced description of the ground and several low-lying excited states. Following this, Multi-State CASPT2 (MS-CASPT2) or State-Specific CASPT2 (SS-CASPT2) calculations would be employed to include dynamic electron correlation, providing more accurate energies for the excited states and their potential energy surfaces. These calculations would enable the identification of conical intersections and minimum energy crossing points between electronic states, which are the key funnels for rapid non-radiative decay back to the ground state. A computational study on the non-radiative processes of the related but more complex 7-(2-thienyl)-imidazo[4,5-b]pyridine has highlighted the utility of such multireference methods in understanding the photostability of similar heterocyclic systems.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-(Thienyl-2-yl)-4-furyl-6-aryl pyridine
2-(Thienyl-3-yl)-4-furyl-6-aryl pyridine

Advanced Derivatives and Analogues of 2 3 Thienyl Pyridine

Nitro-Substituted Thienylpyridines

The introduction of a nitro group (—NO₂) onto the thienylpyridine core is a key chemical modification used to alter the electronic properties of the molecule. As a potent electron-withdrawing group, the nitro substituent can significantly influence the molecule's reactivity, photophysical characteristics, and potential as a building block for more complex structures. Research into nitro-substituted thienylpyridines focuses on leveraging these electronic effects for various applications.

Fused Ring Systems: Thieno[2,3-b]pyridines and Thieno[3,2-c]pyridines

Fusing the thiophene (B33073) and pyridine (B92270) rings of the 2-(3-thienyl)pyridine scaffold creates rigid, planar heterocyclic systems known as thienopyridines. These fused derivatives, particularly thieno[2,3-b]pyridines and thieno[3,2-c]pyridines, have attracted considerable attention due to their significant pharmacological activities. mdpi.com

Thieno[2,3-b]pyridines: This class of compounds is known for a broad spectrum of biological effects, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities. mdpi.com The synthesis of these derivatives can be achieved through various chemical pathways, often starting from functionalized pyridine or thiophene precursors. researchgate.net For instance, reacting 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with various chloroacetamides or phenacyl bromides yields a range of 3-amino-thieno[2,3-b]pyridine derivatives. tandfonline.com Research has shown that these compounds can act as potent inhibitors of specific enzymes, such as Pim-1 kinase, which is implicated in cancer progression. tandfonline.com Furthermore, certain thieno[2,3-b]pyridines have been found to sensitize cancer cells to conventional chemotherapy agents like topotecan, suggesting a role in overcoming chemoresistance. nih.gov

Thieno[3,2-c]pyridines: These isomers are also of significant interest in medicinal chemistry. They serve as key intermediates in the synthesis of pharmaceuticals; for example, thieno[3,2-c]pyridine (B143518) is an intermediate in the production of Ticlopidine, an antiplatelet agent. chemicalbook.com Derivatives of this scaffold are also explored for the treatment of inflammatory disorders. chemicalbook.com The synthesis of the core structure can be accomplished through methods such as the reaction of a compound with a chlorinating agent like phosphorus oxychloride. google.com The resulting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a precursor for drugs like the antiplatelet agent Clopidogrel. tcichemicals.com

Fused SystemSynthesis Starting Materials ExampleKey Biological Activities
Thieno[2,3-b]pyridine (B153569) Cyanothioacetamide and arylhydrazone of benzoylacetone Anticancer, Antiviral, Anti-inflammatory, Chemosensitizing mdpi.comnih.gov
Thieno[3,2-c]pyridine 2-Thiopheneethylamine and 6-methylpicolinaldehyde (via Pictet-Spengler reaction) vulcanchem.comAntiplatelet, Anti-inflammatory chemicalbook.com

Thienylquinoxaline Derivatives

Thienylquinoxaline derivatives represent a class of compounds where the thienylpyridine motif is incorporated into a quinoxaline (B1680401) ring system. Quinoxalines themselves are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. The combination of these two heterocyclic systems can lead to novel compounds with unique properties. The synthesis of such derivatives often involves the condensation of a thienyl-substituted o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting thienylquinoxalines are investigated for their potential applications in areas such as anticancer or antimicrobial drug discovery, leveraging the established biological profiles of both the thienylpyridine and quinoxaline moieties.

Terpyridine and Bipyridine Analogues Incorporating Thienyl Moieties

Bipyridines and terpyridines are well-known chelating ligands that form stable complexes with a variety of metal ions. Incorporating a thienyl moiety into these polypyridine structures modifies their electronic and photophysical properties, making them valuable in materials science and catalysis. wikipedia.org

Synthesis: The synthesis of thienyl-functionalized bipyridines and terpyridines can be achieved through several modern organic chemistry reactions. researchgate.net

Kröhnke-type reactions: A classical method involving the reaction of a pyridinium salt with an α,β-unsaturated ketone. researchgate.net

Cross-coupling reactions: Modern methods like Suzuki and Stille couplings are widely used to connect thienylboronic acids/esters or stannanes with halogenated bipyridines or terpyridines. researchgate.netresearchgate.netnih.gov

Other methods: Wittig and Horner-Wadsworth-Emmons reactions have also been employed to link thienyl units to terpyridine cores. researchgate.net

Properties and Applications: The introduction of a thienyl group extends the π-conjugated system of the ligand. This extension affects the properties of their metal complexes, leading to changes in their absorption spectra, luminescence, and electrochemical behavior. wikipedia.orgtandfonline.com These thienyl-containing analogues are studied for their use in:

Solar cells: As sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net

Molecular electronics: As components in molecular wires and devices. researchgate.net

Luminescent sensors: For the detection of metal ions. nih.gov

Catalysis: As ligands that can tune the catalytic activity of metal centers.

For example, 4′-(2-thienyl)-2,2′:6′,2″-terpyridine has been synthesized and used to prepare complexes with metals like iron, ruthenium, and cobalt, which are then characterized for their electrochemical and photophysical properties. researchgate.net

3-Cyano-2-oxa-pyridine Derivatives

The 3-cyano-2-oxo-pyridine (also known as 3-cyano-2-pyridone) scaffold is a prominent template in medicinal chemistry, demonstrating a wide range of pharmacological activities, including cardiotonic, antimicrobial, and anticancer effects. ekb.egekb.eg The synthesis of these compounds can be achieved through several routes, such as one-pot multi-component reactions involving an acetophenone, ethyl cyanoacetate, and an aryl aldehyde. researchgate.netmdpi.com

When a thienyl group is incorporated into this structure, for example by fusion to create a thienopyridin-2-one, it can enhance biological activity. ekb.eg Studies have shown that certain 3-cyano-2-oxo-pyridine derivatives act as AMP-activated protein kinase (AMPK) activators, which is a target for metabolic diseases. The fusion of a thienyl group to the core pyridine nucleus has been shown to produce compounds with improved AMPK inhibitory activities. ekb.eg In contrast, replacing the thienyl group with other heterocyclic rings sometimes results in a loss of activity, highlighting the importance of the thiophene moiety in the structure-activity relationship of these compounds. ekb.eg

Synthesis and Study of Unnatural Nucleic Acid Bases Incorporating this compound

A significant advancement in synthetic biology is the expansion of the genetic alphabet through the creation of unnatural base pairs (UBPs). nih.gov Several of these novel nucleobases are derivatives of 2-(thienyl)pyridine, designed to pair with a complementary unnatural base within the DNA double helix through hydrophobic and shape-complementary interactions rather than traditional hydrogen bonding. glenresearch.comnih.gov

Key examples of thienyl-containing unnatural bases include:

Ds (7-(2-thienyl)-imidazo[4,5-b]pyridine): This base forms a stable and specific pair with pyrrole-2-carbaldehyde (Pa). nih.govwikipedia.org The Ds-Pa pair has been shown to function effectively in in vitro replication and transcription, allowing for the site-specific incorporation of this third base pair into DNA and RNA. glenresearch.com

s (2-amino-6-(2-thienyl)purine): This base was designed to pair specifically with pyridin-2-one (y). wikipedia.orgnih.gov The thienyl group was chosen to reduce the steric hindrance observed with previous designs, thereby improving stacking interactions with neighboring bases in a DNA duplex and enhancing the efficiency of enzymatic incorporation. nih.govscispace.comresearchgate.net

The synthesis of these nucleoside derivatives involves multi-step organic reactions, including the 6-substitution of iodopurine nucleosides with tributylstannylthiophene. nih.gov These UBPs are crucial tools for expanding the chemical functionality of DNA and for the site-specific incorporation of non-standard amino acids into proteins, opening new avenues in biotechnology and molecular biology. nih.govwikipedia.org

Unnatural BasePairing PartnerKey FeatureApplication
Ds (7-(2-thienyl)-imidazo[4,5-b]pyridine)Pa (pyrrole-2-carbaldehyde)Hydrophobic shape complementarity glenresearch.comnih.govExpansion of the genetic alphabet in replication and transcription wikipedia.org
s (2-amino-6-(2-thienyl)purine)y (pyridin-2-one)Reduced steric hindrance, improved stacking scispace.comSite-specific incorporation of unnatural amino acids into proteins wikipedia.org

Structure-Activity Relationship Studies of Derivatized Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the properties of this compound derivatives for specific applications, particularly in drug discovery. These studies systematically modify the parent structure and evaluate how these changes affect biological activity.

Key findings from SAR studies on various thienylpyridine derivatives include:

Topoisomerase Inhibitors: For a series of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives, SAR studies revealed that the presence of a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety was critical for significant topoisomerase II inhibitory activity. nih.gov Furthermore, the substitution of a methyl (CH₃) or chloro (Cl) group at the para-position of the 6-aryl phenyl ring enhanced anticancer activity.

Thieno[2,3-b]pyridine Derivatives: In a series of 3-amino-2-carboxamido-thieno[2,3-b]pyridines studied as chemosensitizers, SAR analysis identified specific structural motifs that led to optimal performance in sensitizing cancer cells to TOP1 inhibitors. nih.gov However, it was also noted that para-substitution on the phenyl carboxamide ring generally leads to a loss of intrinsic anti-proliferative activity. nih.gov

HCV Inhibitors: For thieno[2,3-b]pyridine derivatives developed as Hepatitis C virus (HCV) inhibitors, SAR studies led to the discovery of several potent compounds, demonstrating that modifications on the thienopyridine core can significantly impact antiviral efficacy. nih.gov

Factor Xa Inhibitors: SAR studies of thienopyridine sulfonamide pyrrolidinones identified them as potent and selective inhibitors of the coagulation enzyme factor Xa, leading to the selection of several compounds for in vivo investigation as antithrombotic agents. nih.gov

Buruli Ulcer Treatment: In the development of 2-pyridyl thieno[3,2-d]pyrimidine derivatives, SAR studies indicated the crucial role of a methylpyridin-2-yl group for activity against M. ulcerans and showed that the thienopyrimidine core could potentially be replaced by a quinazoline. researchgate.net

These studies underscore the importance of systematic structural modification to fine-tune the biological and chemical properties of this compound derivatives, guiding the rational design of new molecules with enhanced potency and selectivity. mdpi.com

Future Directions and Emerging Research Perspectives for 2 3 Thienyl Pyridine

Development of Novel Therapeutic Agents with Enhanced Efficacy

The 2-(3-thienyl)pyridine framework is a key structural motif in medicinal chemistry, serving as a foundational building block for novel therapeutic agents. scbt.com Its value lies in its ability to be incorporated into larger molecules that can interact with a wide array of biological targets, leading to the development of treatments for a range of diseases, including cancer, inflammation, and central nervous system disorders. scbt.comnih.gov

Future research is focused on leveraging this scaffold to design drugs with improved potency, selectivity, and pharmacokinetic profiles. One promising avenue involves the development of kinase inhibitors. For example, derivatives of 3-(thiophen-2-ylthio)pyridine have been identified as multi-target anticancer agents, inhibiting several kinases such as FGFR2, FGFR3, and EGFR, which are crucial for cancer cell proliferation. nih.gov These compounds have been shown to arrest the cell cycle, highlighting a clear mechanism for their anticancer effects. nih.gov Similarly, a thienyl pyridine (B92270) chalcone (B49325) analogue, OH-25, has demonstrated significant anticancer activity against HER-2 positive breast cancer by inhibiting the ERK1/2 signaling pathway. uni.lu

Another key area is the development of agents targeting the central nervous system. Analogs of the kappa opioid receptor (KOR) antagonist JDTic, where a hydroxyphenyl group was replaced with a 3-thienyl moiety, have shown high potency and selectivity. nih.gov Such compounds are being investigated as potential therapies for mood disorders and substance abuse. nih.gov The broader class of thieno[2,3-b]pyridine (B153569) derivatives has also demonstrated a wide spectrum of pharmacological activities, including antiviral and antimicrobial properties, further expanding the therapeutic potential of this core structure. nih.govnih.govrsc.org

The following table summarizes representative therapeutic agents and their biological activities that exemplify the potential of the thienyl-pyridine scaffold.

Compound ClassTarget/ActivityTherapeutic Potential
3-(Thiophen-2-ylthio)pyridine DerivativesMulti-kinase inhibitor (FGFR2, FGFR3, EGFR)Anticancer (induces cell cycle arrest) nih.gov
Thienyl Pyridine Chalcone (OH-25)ERK1/2 signaling pathway inhibitorAnticancer (HER-2 positive breast cancer) uni.lu
JDTic Analogs with 3-Thienyl GroupPotent and selective KOR antagonistMood disorders, substance abuse nih.gov
Thieno[2,3-b]pyridine DerivativesVarious (e.g., antiviral, antimicrobial)Infectious diseases, inflammation nih.govrsc.org
Pyridine-Thiazole HybridsInduces genetic instability in cancer cellsAnticancer (broad-spectrum antiproliferative) rsc.org

Design of Next-Generation Fluorescent Probes and Imaging Agents

The unique photophysical properties arising from the electronically coupled thiophene (B33073) and pyridine rings make the thienyl-pyridine scaffold an excellent candidate for developing next-generation fluorescent probes and bio-imaging agents. rsc.org Research is moving towards creating sophisticated sensors that can detect specific analytes with high sensitivity or visualize cellular processes in real-time.

A significant area of innovation is in chromophores designed for two-photon fluorescence microscopy (2PFM), which allows for deeper tissue imaging with less photodamage. Novel thiophene-based pyridine derivatives with a donor-π-acceptor (D–π–A) structure have been shown to exhibit large two-photon absorption cross-sections in the near-infrared region, making them highly effective for imaging cancer cells like HepG2. nih.gov

Furthermore, derivatives of the related thieno[2,3-b]pyridine core are being explored for their aggregation-induced emission (AIE) properties. scbt.comnih.gov Unlike traditional dyes that suffer from fluorescence quenching in aggregates, AIE luminogens become highly fluorescent when aggregated, making them ideal for sensing applications and for tracking molecules in the solid state or within cellular compartments. scbt.comnih.gov

The thienyl-pyridine moiety also serves as an effective ligand for creating fluorescent metal complexes and chemosensors. Polymers incorporating 2,6-bis(2-thienyl)pyridine units have been synthesized to act as highly selective and sensitive fluorescent sensors for detecting palladium ions (Pd²⁺) through a fluorescence quenching mechanism. rsc.org Other designs, such as a thienyl-pyridine-based Hantzsch ester, have been developed as fluorescent probes for the selective detection of nitric oxide (NO) in living cells, demonstrating their utility in biological imaging. researchgate.net

The table below highlights emerging thienyl-pyridine-based systems and their applications in fluorescence and imaging.

Probe/SystemKey PropertyApplication
D–π–A Thiophene-Pyridine ChromophoresLarge two-photon absorption (2PA) cross-sectionNear-infrared bio-imaging of cancer cells nih.gov
AminothienylthienopyridinesAggregation-Induced Emission (AIE)Biological sensors, smart materials scbt.comnih.gov
Poly[2,6-bis(2-thienyl)pyridine]Fluorescence quenching upon ion bindingHighly sensitive and selective sensor for Pd²⁺ rsc.org
Thienyl-Pyridine Hantzsch EsterFluorescence "turn-off" response to NODetection and imaging of nitric oxide in cells researchgate.net
Iridium(III) Complexes with Thienyl-PyridinePhosphorescence, electroluminescenceLight-emitting electrochemical cells (LECs) nih.gov

Innovations in Organic Electronic and Optoelectronic Materials

The inherent electronic characteristics of this compound, featuring an electron-rich thiophene donor linked to an electron-deficient pyridine acceptor, make it a prime building block for advanced organic electronic and optoelectronic materials. scbt.com This donor-acceptor structure is fundamental to designing organic semiconductors, conductive polymers, and materials for photovoltaic devices. scbt.com

Future research will focus on incorporating this moiety into larger conjugated systems to create materials with tailored electronic properties. For instance, copolymers that include thienyl and pyridine units are being developed for electrochromic devices (ECDs). These materials can change color in response to an electrical voltage, and devices built from them have demonstrated high optical contrast and rapid switching speeds, making them suitable for applications like smart windows and displays. nih.gov

In the field of organic light-emitting diodes (OLEDs), pyridine-based cores are crucial for creating electron-transporting materials. researchgate.netrsc.org By functionalizing the this compound scaffold, new materials can be designed for heavy-metal-free OLEDs that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency. researchgate.net

For organic photovoltaics (OPVs), low-bandgap polymers are essential for efficient light harvesting. Copolymers that pair a pyridine-based acceptor unit with a strong donor unit have been synthesized and used in bulk heterojunction solar cells, achieving notable power conversion efficiencies. researchgate.net The thienyl-pyridine structure provides a versatile platform for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize device performance. Furthermore, iridium(III) complexes using 2-(2′-thienyl)pyridine as a ligand have been developed for light-emitting electrochemical cells (LECs), demonstrating the electroluminescent potential of these materials. universityofgalway.ie

The table below summarizes key applications and performance metrics of materials based on the thienyl-pyridine motif.

Material TypeApplicationKey Performance Metric/Feature
Carbazole-Thienyl-Pyridine CopolymersElectrochromic Devices (ECDs)High optical contrast (57.0%), multi-chromic behavior nih.gov
Pyridine-Dicarbonitrile SystemsOrganic Light-Emitting Diodes (OLEDs)Good electron-transporting properties, potential for TADF researchgate.netrsc.org
Indacenodithiophene-Thiadiazolopyridine CopolymersOrganic Photovoltaics (OPVs) & OFETsPower conversion efficiency up to 3.91%; hole mobility of 0.066 cm²/Vs researchgate.net
Iridium(III) Thienylpyridine ComplexesLight-Emitting Electrochemical Cells (LECs)Electroluminescence with emission maxima at ≈600 nm universityofgalway.ie
Donor-Acceptor (D-A) CopolymersGeneral OptoelectronicsTunable bandgaps, high thermal stability, and charge mobility nih.gov

Exploration of New Catalytic Transformations

In the realm of catalysis, this compound is poised to make significant contributions not as a catalyst itself, but as a versatile ligand that can coordinate with transition metals to form highly active and selective catalytic complexes. scbt.com The pyridine nitrogen provides a strong coordination site for a metal center, while the thiophene ring offers opportunities for electronic tuning and secondary interactions, making it an ideal scaffold for ligand design.

Future research will focus on designing novel metal complexes for a variety of catalytic transformations. A primary area of interest is in cross-coupling reactions, which are fundamental to modern organic synthesis. Palladium complexes featuring thienyl and pyridyl ligands have already been shown to be effective in forming C-C bonds. researchgate.net By creating chiral versions of this compound ligands, researchers can aim to develop catalysts for asymmetric cross-coupling, enabling the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Another emerging field is C-H bond functionalization, an atom-economical method for creating complex molecules. Rhodium catalysts have been used for the selective C-H activation of the related 2-(2-thienyl)-pyridine, allowing it to be coupled with alkenes and alkynes. acs.org Designing new catalysts based on this compound could provide alternative selectivities and broader substrate scopes for these powerful transformations.

Furthermore, the electronic properties of the thienyl-pyridine ligand can be harnessed for more specialized catalytic applications. Ruthenium and osmium complexes with modified pyridyl ligands have been shown to act as Frustrated Lewis Pairs (FLPs), capable of activating molecular hydrogen for the hydrogenation of various unsaturated bonds. universityofgalway.ie Additionally, rhenium complexes with pyridyl-based ligands are being explored as electrocatalysts for the reduction of carbon dioxide, a critical reaction for sustainable energy technologies. google.com The this compound scaffold offers a tunable electronic platform to optimize catalysts for these challenging small molecule activations.

The table below outlines potential catalytic applications for metal complexes incorporating this compound-based ligands.

Catalytic TransformationPotential Metal CenterRole of this compound Ligand
Asymmetric Cross-CouplingPalladium (Pd), Nickel (Ni)Chiral bidentate or monodentate ligand to control enantioselectivity. researchgate.netwikipedia.org
C-H Bond FunctionalizationRhodium (Rh), Iridium (Ir)Directing group and electronic modifier for selective C-H activation. acs.org
Hydrogenation (FLP Catalysis)Ruthenium (Ru), Osmium (Os)Forms a metal-ligand pair capable of heterolytically activating H₂. universityofgalway.ie
CO₂ Reduction (Electrocatalysis)Rhenium (Re), Iron (Fe)Tunes the redox potential and stability of the metal center for CO₂ binding and reduction. google.com
PolymerizationTitanium (Ti), Zirconium (Zr)Ancillary ligand to control polymer chain growth and properties. nih.gov

Advanced Computational Modeling for Predictive Design

Advanced computational modeling has become an indispensable tool for accelerating the discovery and optimization of functional molecules. For a scaffold as versatile as this compound, computational methods such as Density Functional Theory (DFT) and molecular docking are crucial for predicting properties and guiding synthetic efforts, thereby saving significant time and resources.

In drug discovery, in silico molecular docking is a cornerstone for the predictive design of new therapeutic agents. This technique is used to model the interaction between thienyl-pyridine derivatives and their biological targets, such as enzymes or receptors. Researchers have successfully used docking to predict the binding modes of thieno[2,3-c]pyridine (B153571) derivatives to the heat shock protein 90 (Hsp90) and thienopyridine-tagged quinazolinones to p38α MAPK kinase, both of which are important anticancer targets. scbt.comnih.govnih.govrsc.org These computational insights help to rationalize observed biological activity and guide the design of next-generation inhibitors with improved binding affinity. scbt.com Coupled with docking, the in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties allows for the early-stage filtering of compounds to prioritize those with favorable drug-like characteristics. uni.lunih.gov

DFT calculations are essential for understanding the fundamental electronic structure of this compound and its derivatives. These calculations provide insights into the distribution of frontier molecular orbitals (HOMO and LUMO), which are critical for predicting not only the photophysical and electronic properties of materials but also the reactivity and structure-activity relationships (SAR) of drug candidates. nih.govnih.gov For example, DFT has been used to correlate the HOMO-LUMO energy gap of pyridine derivatives with their anticancer activity and to study the mechanism of isomerization in related heterocyclic systems. nih.govacs.org

This predictive power extends to materials science, where DFT can be used to calculate the electronic band gap, charge transport properties, and nonlinear optical responses of new materials before they are synthesized, enabling the rational design of high-performance organic electronics. researchgate.net

The table below summarizes the key computational methods and their applications in the predictive design of molecules based on the this compound scaffold.

Computational MethodApplication AreaPredicted Properties
Molecular DockingDrug DiscoveryBinding affinity, binding mode, protein-ligand interactions. scbt.comnih.govwikipedia.orgchemimpex.com
ADMET PredictionDrug DiscoveryPharmacokinetics, bioavailability, toxicity profile, "drug-likeness". nih.govuni.lunih.gov
Density Functional Theory (DFT)Drug Discovery & Materials ScienceHOMO/LUMO energies, molecular electrostatic potential, reaction mechanisms, electronic/optical properties. nih.govnih.govacs.orggoogle.com
Molecular Dynamics (MD) SimulationDrug Discovery & Materials ScienceConformational stability, binding free energy, dynamic behavior of ligand-protein complexes. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Drug DiscoveryCorrelation of molecular descriptors with biological activity to predict potency. nih.gov

Integration into Supramolecular Assemblies and Nanomaterials

The this compound molecule is an exemplary building block for the bottom-up construction of complex supramolecular assemblies and functional nanomaterials. Its rigid structure, combined with the pyridine nitrogen's ability to coordinate with metal ions, makes it an ideal organic linker for creating highly ordered, porous structures such as metal-organic frameworks (MOFs) and coordination polymers. chemimpex.com

Future research will likely focus on using functionalized this compound derivatives as ligands to construct novel MOFs with tailored properties. For instance, by introducing additional coordinating groups onto the thiophene ring, it is possible to create multidimensional frameworks with applications in gas storage, separation, and catalysis. nih.govrsc.orguniversityofgalway.ie The incorporation of the thienyl-pyridine unit can also impart unique electronic or luminescent properties to the resulting framework, leading to the development of MOF-based chemical sensors. rsc.org For example, zinc(II) coordination polymers built from an amide-thiophene-derived bis-pyridyl ligand have been shown to act as ultrasensitive luminescent sensors for mercury ions and purines. rsc.org

The pyridine moiety itself can play a crucial role in defining the dimensionality and morphology of nanomaterials. In one study, the introduction of pyridine as a ligand in the synthesis of a cobalt-based MOF caused a structural reconfiguration from a 3D framework to ultrathin 2D nanosheets, which dramatically enhanced its electrocatalytic activity. rsc.org This demonstrates the potential for this compound to act as a structure-directing agent in the synthesis of advanced nanomaterials.

Beyond coordination networks, this compound can be used to functionalize the surface of nanoparticles. Attaching these molecules to the surface of inorganic nanoparticles, such as lanthanide fluorides or quantum dots, can modify their solubility, stability, and electronic properties, or provide specific binding sites for biological targets. researchgate.net This approach opens pathways to creating hybrid nanomaterials for applications in bio-imaging, diagnostics, and drug delivery.

The table below outlines potential applications of supramolecular assemblies and nanomaterials derived from the this compound scaffold.

Assembly/NanomaterialConstruction PrinciplePotential Application
Metal-Organic Frameworks (MOFs)Coordination of pyridine-N to metal nodes.Gas storage, catalysis, chemical sensing. nih.govrsc.org
Coordination PolymersSelf-assembly of ligands and metal ions.Luminescent sensors, magnetic materials. rsc.org
2D NanosheetsLigand-induced structural reconfiguration.Electrocatalysis (e.g., oxygen evolution reaction). rsc.org
Surface-Functionalized NanoparticlesCovalent or non-covalent attachment of ligands.Bio-imaging probes, targeted drug delivery. researchgate.net
Supramolecular PolymersCoordination-driven polymerisation.pH-responsive materials, self-healing materials. nih.gov

Q & A

Q. Basic

  • ¹H NMR (CDCl₃): Pyridine protons resonate as a doublet at δ 8.5–8.7 ppm (J = 5.2 Hz), while thienyl protons appear as a multiplet at δ 7.1–7.3 ppm.
  • IR Spectroscopy : Stretching vibrations for C=N (1620 cm⁻¹) and C-S (690 cm⁻¹) confirm heterocyclic structure.
  • Mass Spectrometry : Molecular ion peak at m/z 161 (M⁺) with fragments at m/z 78 (pyridine ring) and 83 (thienyl group) .

What strategies can mitigate contradictions in reported biological activity data for this compound derivatives?

Advanced
Discrepancies in biological assays (e.g., IC₅₀ values) often arise from purity issues (e.g., residual solvents) or assay variability (cell line differences). To address this:

  • Purification : Use HPLC (C18 column, acetonitrile/water gradient) to achieve ≥98% purity.
  • Standardization : Validate bioactivity across multiple cell lines (e.g., HEK293 vs. HeLa) with consistent incubation times (24–48 hrs).
  • Metabolic Stability : Assess compound stability in serum (e.g., 10% FBS at 37°C) to rule out degradation artifacts .

How can researchers optimize reaction conditions for synthesizing this compound derivatives with electron-withdrawing groups?

Advanced
Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) requires microwave-assisted synthesis (100–120°C, 30 mins) to overcome reduced reactivity. For example, nitration using HNO₃/H₂SO₄ at 0°C achieves regioselective substitution at the 5-position of the pyridine ring (yield ~70%). Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) and optimize stoichiometry (1.2 eq. nitrating agent) to minimize byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.